molecular formula C5H3BrN4 B1338031 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-51-2

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1338031
CAS No.: 30129-51-2
M. Wt: 199.01 g/mol
InChI Key: HOMHDMLNECTTGL-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMHDMLNECTTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509648
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30129-51-2
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile scaffold in the design of kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and immunology. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound, offering valuable insights for researchers and drug development professionals. The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of adenosine triphosphate (ATP), enabling molecules that contain this scaffold to mimic hinge region binding interactions in the active sites of kinases[1].

Chemical and Physical Properties

The basic physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 30129-51-2[2]
Molecular Formula C₅H₃BrN₄[2]
Molecular Weight 199.01 g/mol [2]
Appearance White to light yellow powder/crystal[3]
Melting Point >350 °C (for the related 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine)[3]
Solubility Generally, pyrazolo[3,4-d]pyrimidines exhibit poor aqueous solubility but are soluble in organic solvents like DMF and DMSO.[4]

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through various synthetic routes, often involving the construction of the pyrazolopyrimidine core followed by a bromination step.

Experimental Protocol: Synthesis via Bromination

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 1H-pyrazolo[3,4-d]pyrimidine in DMF in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

A similar procedure for the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine using N-iodosuccinimide in DMF at 60 °C has been reported, suggesting that halogenation at the pyrazole ring is a feasible synthetic strategy[5].

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy: While specific spectral data for this compound is not widely published, related pyrazolo[3,4-d]pyrimidine derivatives have been characterized by ¹H and ¹³C NMR spectroscopy[6][7]. The proton and carbon chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the aromaticity of the fused ring system.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of pyrimidine derivatives typically shows the molecular ion peak, along with characteristic fragmentation patterns involving the loss of small molecules and cleavage of the heterocyclic rings[8]. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy: The FT-IR spectrum of pyrazolo[3,4-d]pyrimidine derivatives displays characteristic absorption bands. For instance, the IR spectrum of a related compound, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, shows stretching bands at 3444, 3352, and 3190 cm⁻¹ corresponding to NH₂ and NH groups, respectively[9]. The IR spectrum of this compound would exhibit characteristic peaks for N-H stretching and aromatic C-H and C=N vibrations.

Biological Activity and Signaling Pathways

The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors due to its structural similarity to adenine, enabling it to compete with ATP for binding to the kinase active site[1].

Mechanism of Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of several protein kinases, including Src family kinases and Epidermal Growth Factor Receptor (EGFR). The pyrazolo[3,4-d]pyrimidine core typically forms one or more hydrogen bonds with the hinge region of the kinase domain, which is a critical interaction for potent inhibition[10]. The bromine atom at the 4-position can be strategically utilized to explore specific hydrophobic pockets within the active site, potentially enhancing selectivity and potency.

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is implicated in various cancers[11]. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as Src inhibitors[11][12]. The general mechanism involves the pyrazolo[3,4-d]pyrimidine core binding to the ATP-binding pocket of the Src kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Src_Signaling_Pathway cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Cell Migration FAK->Migration Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK_pathway Ras-MAPK Pathway Ras->MAPK_pathway AKT_pathway PI3K-AKT Pathway PI3K->AKT_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival AKT_pathway->Survival Pyrazolo_pyrimidine This compound (Src Inhibitor) Pyrazolo_pyrimidine->Src

Caption: Src Kinase Signaling Pathway and Inhibition.

EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. The pyrazolo[3,4-d]pyrimidine scaffold serves as a basis for the design of potent EGFR inhibitors[9][13]. These inhibitors compete with ATP for the binding site in the intracellular kinase domain of EGFR, thus blocking the downstream signaling cascades that promote cell proliferation. Molecular docking studies have shown that the pyrazolo[3,4-d]pyrimidine core can form crucial hydrogen bonds with key residues like Met793 in the hinge region of the EGFR kinase domain[5].

EGFR_Signaling_Pathway cluster_inhibitor Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Pyrazolo_pyrimidine This compound (EGFR Inhibitor) Pyrazolo_pyrimidine->Dimerization Blocks ATP Binding Site

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Protocol: In Vitro Kinase Assay

To evaluate the inhibitory activity of this compound against a specific kinase, an in vitro kinase assay can be performed.

Materials:

  • Recombinant human kinase (e.g., Src or EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. A detailed protocol for a luminescence-based kinase assay is provided by commercial kits like the Kinase-Glo Plus assay[14].

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->prepare_reagents plate_setup Plate Setup: Add Kinase, Substrate, and Inhibitor to Wells prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Kinase Activity (e.g., Luminescence) stop_reaction->detection data_analysis Data Analysis: Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: General Kinase Assay Workflow.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable building block in the design and synthesis of potent and selective kinase inhibitors. Its fundamental properties, including its chemical structure that mimics the adenine core of ATP, make it a privileged scaffold for targeting the ATP-binding site of various kinases. This technical guide has provided a comprehensive overview of its basic properties, synthetic considerations, spectroscopic characterization, and its role as an inhibitor of key signaling pathways implicated in cancer. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel therapeutic agents.

References

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Abstract

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases. This document provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutic agents.

Chemical Identity and Properties

This compound is a brominated derivative of pyrazolopyrimidine, a class of compounds known for a wide range of biological activities.[1] The pyrazolopyrimidine scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple important enzyme targets.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 30129-51-2[2][3]
Molecular Formula C₅H₃BrN₄[2][3]
Molecular Weight 199.01 g/mol [2]
MDL Number MFCD11040189[2]
Purity (Typical) ≥97%[2]
Appearance Off-white to light yellow powder
Storage Store in a cool, dry, dark place under an inert atmosphere. Recommended storage at -20°C.[4]

Molecular Structure

The core of the molecule consists of a pyrazole ring fused to a pyrimidine ring. The bromine atom at the 4-position is a key feature, as it provides a reactive handle for further chemical modifications, typically through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries.

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a topic of significant interest. A common synthetic route involves the bromination of a pyrazolopyrimidine precursor.

SynthesisWorkflow start 1H-Pyrazolo[3,4-d]pyrimidin-4-amine reagent N-Bromosuccinimide (NBS) DMF Solvent start->reagent intermediate 3-Bromo-1H-pyrazolo[3,4-d] pyrimidin-4-amine reagent->intermediate conditions Heat at 100°C conditions->intermediate Reaction Conditions reagent2 Phosphorus Oxychloride (POCl₃) intermediate->reagent2 product 4-Bromo-1H-pyrazolo [3,4-d]pyrimidine reagent2->product  Chlorination/  Deamination

Caption: Simplified workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocol: Synthesis of a Brominated Pyrazolopyrimidine Intermediate

This protocol describes the synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate that can be further processed to obtain the target compound.[1]

  • Reactant Preparation: In a 250 mL three-neck flask, combine 6.8 g (50.0 mmol) of 1H-pyrazolo[3,4-d]pyrimidin-4-amine and 16.9 g (75.0 mmol) of N-bromosuccinimide (NBS).

  • Solvent Addition: Add 60 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture to 100°C and maintain this temperature for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture and filter the resulting precipitate to obtain the crude product.

  • Purification: Wash the crude product with ice-cold ethanol to yield the purified 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate can then undergo further reactions, such as a Sandmeyer-type reaction, to replace the amine group and yield this compound.

Applications in Research and Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[1][5] The 4-bromo derivative is particularly valuable as it allows for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several important protein kinases.

  • EGFR Inhibitors: This scaffold has been used to design inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants like T790M that confer resistance to first-generation therapies in non-small cell lung cancer.[6] One study identified a derivative, compound 12b , which showed potent activity against both wild-type (IC₅₀ = 0.016 µM) and mutant EGFR (IC₅₀ = 0.236 µM).[6]

  • BRK/PTK6 Inhibitors: Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective inhibitors of Breast Tumor Kinase (BRK/PTK6), a non-receptor tyrosine kinase implicated in the progression of triple-negative breast cancer. A lead compound, 51 , demonstrated an IC₅₀ of 3.37 nM and exhibited significant anti-migratory activity in cancer cell lines.[7]

  • Dual Src/Abl Inhibitors: The scaffold is effective for targeting both c-Src and c-Abl kinases.[5] These kinases are involved in various cancers, most notably Chronic Myeloid Leukemia (CML) where the Bcr-Abl fusion protein is the primary oncogenic driver.

  • CDK2 Inhibitors: Researchers have synthesized pyrazolo[3,4-d]pyrimidine derivatives that act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Disruption of the cell cycle is a proven strategy in cancer therapy. One derivative showed a potent CDK2 IC₅₀ value of 0.057 µM.[8]

Anti-inflammatory Agents

The pyrazolo[4,3-d]pyrimidine isomer has been explored for its anti-inflammatory properties. Derivatives have shown the ability to inhibit the production of inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in macrophages, suggesting potential applications in treating conditions like acute lung injury.[9]

Conclusion

This compound is a high-value synthetic intermediate with a well-established role in the field of medicinal chemistry. Its versatile reactivity, coupled with the proven biological activity of the pyrazolopyrimidine core, makes it an indispensable tool for researchers and drug development professionals. The continued exploration of this scaffold is expected to yield novel therapeutic candidates for cancer and other diseases driven by aberrant kinase activity.

References

The Genesis of a Privileged Scaffold: A Technical Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets, most notably protein kinases. This technical guide delves into the discovery and history of a key intermediate in the synthesis of numerous pyrazolo[3,4-d]pyrimidine-based therapeutics: 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. We will explore its seminal synthesis, provide detailed experimental protocols for its preparation, present its physicochemical and spectroscopic data in a structured format, and illustrate its pivotal role as a versatile building block in the development of targeted therapies.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the pioneering work on the pyrazolo[3,4-d]pyrimidine ring system itself. This class of compounds, being isomers of the biologically crucial purine nucleus, garnered significant interest in the mid-20th century as potential antimetabolites for cancer chemotherapy.

The foundational synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core was reported by Roland K. Robins in 1956 . His seminal paper in the Journal of the American Chemical Society laid the groundwork for the entire field, describing the synthesis of various derivatives, including the key precursor to our target molecule, 1H-pyrazolo[3,4-d]pyrimidin-4-one (also known as 4-hydroxypyrazolo[3,4-d]pyrimidine).[1][2][3][4]

While Robins' initial work focused on other derivatives, the path to this compound was paved. The most direct and historically significant method for its preparation is the bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-one . This reaction, explored in subsequent studies, provided a reliable means to introduce a reactive handle at the 4-position, opening the door for a multitude of chemical transformations and the synthesis of diverse compound libraries.

The 4-bromo derivative quickly became a valuable intermediate due to the reactivity of the C-Br bond, which is susceptible to nucleophilic substitution and cross-coupling reactions. This allows for the introduction of various side chains and functional groups, a critical aspect in the structure-activity relationship (SAR) studies that drive modern drug discovery. Its early use was primarily in the synthesis of 4-amino and 4-hydrazino derivatives, which were investigated for their potential as antimetabolites and enzyme inhibitors.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is a two-stage process, beginning with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the bromine atom.

Synthesis of the Precursor: 1H-Pyrazolo[3,4-d]pyrimidin-4-one

The most common and historically relevant synthesis of the pyrazolo[3,4-d]pyrimidin-4-one ring system starts from simple acyclic precursors.

Experimental Workflow for 1H-Pyrazolo[3,4-d]pyrimidin-4-one Synthesis

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation ethyl_cyanoacetate Ethyl Cyanoacetate aminopyrazole_carboxamide 5-Amino-1H-pyrazole-4-carboxamide ethyl_cyanoacetate->aminopyrazole_carboxamide Reaction hydrazine Hydrazine hydrazine->aminopyrazole_carboxamide precursor 1H-Pyrazolo[3,4-d]pyrimidin-4-one aminopyrazole_carboxamide->precursor Cyclization formamide Formamide formamide->precursor G precursor 1H-Pyrazolo[3,4-d]pyrimidin-4-one product This compound precursor->product Bromination brominating_agent Brominating Agent (e.g., POBr3 or PBr3/Br2) brominating_agent->product G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates (ATP -> ADP) response Proliferation, Survival, etc. substrate->response inhibitor 4-Substituted Pyrazolo[3,4-d]pyrimidine (from 4-Bromo precursor) inhibitor->kinase Inhibits ATP Binding

References

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine. This structural mimicry allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. The strategic introduction of a bromine atom at the 4-position of this scaffold creates a versatile intermediate, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. This key building block opens a gateway to a vast chemical space through various substitution reactions, leading to the generation of diverse libraries of derivatives with a wide spectrum of biological activities. While the bromine-substituted final compounds themselves can exhibit activity, the 4-bromo group is more commonly utilized as a synthetic handle for further functionalization to explore structure-activity relationships (SAR).

This in-depth technical guide provides a comprehensive overview of the biological activities of derivatives originating from the this compound core. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. The information presented herein aims to facilitate a deeper understanding of this important class of compounds and to support ongoing and future drug discovery efforts.

Synthesis of the Core Scaffold and Derivatives

The synthetic versatility of the this compound core is a cornerstone of its utility in drug discovery. The core itself is typically synthesized from commercially available starting materials, and the bromine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions.

Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and Conversion to this compound

A common synthetic route involves the initial preparation of the analogous 4-chloro derivative, which can then be converted to the 4-bromo compound.

Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [1]

  • Step A: Synthesis of Ethyl 2-cyano-2-(phenylhydrazono)acetate. To a solution of ethyl cyanoacetate in ethanol, add a solution of phenylhydrazine. Stir the reaction mixture at 80°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Step B: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Heat the product from Step A in formamide at 190°C for 8 hours. Cool the reaction mixture and pour it into water. Collect the precipitated product by filtration and wash with water.

  • Step C: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Reflux the product from Step B in an excess of formamide for an extended period. Cool the reaction mixture and collect the product by filtration.

  • Step D: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Reflux the product from Step C in phosphorus oxychloride (POCl₃) for 6 hours.[1] After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the product by column chromatography.

Note: The synthesis of the unsubstituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be achieved using a similar route starting with hydrazine instead of phenylhydrazine.

Conversion to this compound: The 4-chloro derivative can be converted to the 4-bromo analog using a halogen exchange reaction, for example, by treatment with a bromide source such as sodium bromide in a suitable solvent. Alternatively, direct bromination of the pyrazolo[3,4-d]pyrimidin-4-one precursor can be achieved using a brominating agent like phosphorus oxybromide (POBr₃).

General Workflow for Derivative Synthesis

The 4-bromo group is readily displaced by a variety of nucleophiles, enabling the synthesis of a wide array of derivatives.

G Core This compound Amine R-NH2 (Amines) Core->Amine Nucleophilic Substitution Alcohol R-OH (Alcohols) Core->Alcohol Nucleophilic Substitution Thiol R-SH (Thiols) Core->Thiol Nucleophilic Substitution Organometallic R-M (Organometallic Reagents) Core->Organometallic Cross-Coupling (e.g., Suzuki, Sonogashira) Amino_Deriv 4-Amino Derivatives Amine->Amino_Deriv Alkoxy_Deriv 4-Alkoxy/Aryloxy Derivatives Alcohol->Alkoxy_Deriv Thioether_Deriv 4-Thioether Derivatives Thiol->Thioether_Deriv Carbon_Deriv 4-Carbon Substituted Derivatives Organometallic->Carbon_Deriv

Synthetic routes from the 4-bromo core.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various pyrazolo[3,4-d]pyrimidine derivatives. It is important to note that these derivatives are synthesized from the 4-bromo precursor, with the bromo group being replaced by other functionalities.

DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Compound 12b MDA-MB-468Breast Cancer3.343 ± 0.13[2]
T-47DBreast Cancer4.792 ± 0.21[2]
Compound 12b A549Lung Cancer8.21[3]
HCT-116Colon Cancer19.56[3]
Compound 1a A549Lung Cancer2.24[4]
MCF-7Breast Cancer42.3[4]
HepG2Liver Cancer>50[4]
PC-3Prostate Cancer>50[4]
Compound 1d MCF-7Breast Cancer1.74[4]
Compound 7 HT1080Fibrosarcoma17.50[5]
HelaCervical Cancer73.08[5]
Caco-2Colorectal Cancer43.75[5]
A549Lung Cancer68.75[5]
Compound 14 MCF-7Breast Cancer0.045[6]
HCT-116Colon Cancer0.006[6]
HepG-2Liver Cancer0.048[6]
Compound 15 MCF-7Breast Cancer0.046[6]
HCT-116Colon Cancer0.007[6]
HepG-2Liver Cancer0.048[6]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept constant and low (typically ≤ 0.5%). Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a suitable software.

Kinase Inhibitory Activity

The primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases. These compounds have shown potent activity against several key kinases implicated in cancer progression.

Quantitative Kinase Inhibitory Data
DerivativeKinase TargetIC₅₀ (µM)Reference
Compound 12b VEGFR-20.063 ± 0.003[2]
Compound 12b EGFR (wild-type)0.016[3]
EGFR (T790M mutant)0.236[3]
Compound 14 CDK2/cyclin A20.057 ± 0.003[6]
Compound 13 CDK2/cyclin A20.081 ± 0.004[6]
Compound 15 CDK2/cyclin A20.119 ± 0.007[6]
Signaling Pathways and Experimental Protocols

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its dysregulation is a common feature in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

EGFR signaling pathway inhibition.

Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP-Glo™ kinase assay to measure the activity of EGFR and the inhibitory effect of test compounds.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer with a constant percentage of DMSO. Prepare a solution of ATP and substrate in kinase buffer. Dilute the EGFR enzyme to the desired concentration in kinase buffer.

  • Kinase Reaction: In a white-walled multi-well plate, add the test compound dilutions. Add the EGFR enzyme to each well (except for "no enzyme" controls). Initiate the kinase reaction by adding the ATP/substrate mixture. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which will deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a "no inhibitor" control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, and Survival ERK->Proliferation VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

References

The Core Mechanism of Action of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Bromo-1H-pyrazolo[3,a]-pyrimidine scaffold is a cornerstone in the development of targeted cancer therapeutics. As a privileged heterocyclic structure, it serves as a versatile precursor for a multitude of potent and selective kinase inhibitors. This technical guide elucidates the fundamental mechanism of action of this compound class, focusing on its role as an ATP-competitive inhibitor of various oncogenic kinases. We will delve into the specific molecular interactions that drive its inhibitory activity, present quantitative data on the potency of its key derivatives, provide detailed experimental protocols for assessing its biological effects, and visualize the critical signaling pathways it modulates. This document is intended to be a comprehensive resource for researchers and drug development professionals working to leverage the therapeutic potential of the pyrazolo[3,4-d]pyrimidine core.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the catalytic site of a wide range of protein kinases.[1] The bromine atom at the 4-position of the 1H-pyrazolo[3,4-d]pyrimidine core is a key functional handle. It serves as a versatile synthetic intermediate, allowing for the introduction of various substituents through cross-coupling reactions to enhance potency, selectivity, and pharmacokinetic properties. While 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine itself is primarily utilized as a building block, its derivatives have demonstrated significant inhibitory activity against a host of clinically relevant kinases.

General Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for pyrazolo[3,4-d]pyrimidine-based compounds is the competitive inhibition of ATP binding to the kinase domain of protein kinases. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The pyrazolo[3,4-d]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the active site, while substituents at various positions of the scaffold can form additional interactions with other regions of the ATP-binding pocket, conferring potency and selectivity for specific kinases.

Key Kinase Targets and Associated Signaling Pathways

Derivatives of this compound have shown potent inhibitory activity against a range of oncogenic kinases. Below, we detail some of the most significant targets and their associated signaling pathways.

Bcr-Abl

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of Bcr-Abl, including the notoriously drug-resistant T315I "gatekeeper" mutant.[2][3] Inhibition of Bcr-Abl blocks its downstream signaling pathways, leading to the induction of apoptosis in CML cells.

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl Grb2 Grb2 Bcr_Abl->Grb2 STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Inhibitor This compound Derivative Inhibitor->Bcr_Abl

Bcr-Abl Signaling Pathway
Breast Tumor Kinase (BRK/PTK6)

Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a majority of breast cancers and is associated with poor patient outcomes.[4][5] Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been identified as potent and selective inhibitors of BRK, demonstrating anti-migratory and anti-invasive activity in triple-negative breast cancer cell lines.[4]

BRK_Signaling BRK BRK/PTK6 STAT3 STAT3 BRK->STAT3 Akt Akt BRK->Akt Migration Cell Migration STAT3->Migration Invasion Cell Invasion Akt->Invasion Inhibitor This compound Derivative Inhibitor->BRK EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival Inhibitor This compound Derivative Inhibitor->EGFR Src_Signaling Src Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->Src CDK2_Signaling Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 Rb Rb CDK2->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor This compound Derivative Inhibitor->CDK2 MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate (e.g., 24h) Seed_Cells->Incubate_1 Add_Compound Add Test Compound Incubate_1->Add_Compound Incubate_2 Incubate (e.g., 48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (e.g., 3-4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_3->Add_Solubilizer Read_Absorbance Read Absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

References

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide on Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the known characteristics of this compound, details relevant experimental protocols for its analysis, and provides context for its application in drug discovery, particularly in the development of kinase inhibitors.

Core Concepts: Solubility and Stability Profile

This compound is a heterocyclic compound with the molecular formula C₅H₃BrN₄ and a molecular weight of approximately 199.01 g/mol . Its structure, featuring a pyrimidine ring fused to a pyrazole ring with a bromine substituent, is foundational for the development of a range of therapeutic agents, notably kinase inhibitors.

Solubility Characteristics

Qualitative Solubility Observations:

  • Aqueous Solvents: Expected to have low solubility in water and aqueous buffer systems.

  • Organic Solvents: Likely to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for dissolving such compounds for in vitro screening. Solubility in alcohols like ethanol and methanol is expected to be moderate.

The poor aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives is a known challenge, and various medicinal chemistry strategies, such as the development of prodrugs, are employed to overcome this limitation.[1]

Stability Profile

Detailed experimental stability data for this compound, such as degradation kinetics under various stress conditions, is not extensively documented in the public domain. However, general knowledge of heterocyclic chemistry allows for predictions regarding its stability.

General Stability Considerations:

  • Hydrolytic Stability: The pyrimidine ring system is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur.

  • Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the electron-rich pyrazole and pyrimidine rings.

  • Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. Stability at elevated temperatures would need to be determined experimentally.

  • Photostability: Aromatic heterocyclic compounds can be susceptible to photolytic degradation. It is advisable to store this compound protected from light.

Data Presentation

Due to the lack of specific quantitative data in the reviewed literature, a comprehensive data table for the solubility and stability of this compound cannot be provided at this time. Researchers are encouraged to perform the experimental protocols outlined in the following section to determine these parameters for their specific applications.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Ensure the filtration apparatus does not adsorb the solute.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water mixtures).

  • Stress Conditions: Expose the solutions to a variety of stress conditions in parallel with a control sample stored under normal conditions:

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be run concurrently.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of the remaining parent compound and any major degradation products. The results are typically expressed as the percentage of degradation.

Signaling Pathway and Experimental Workflow Visualization

Derivatives of this compound are known to be inhibitors of various protein kinases, including Bcr-Abl, which is a key driver in Chronic Myeloid Leukemia (CML). Understanding the Bcr-Abl signaling pathway is therefore crucial for researchers working with this class of compounds.

Bcr-Abl Signaling Pathway

The following diagram illustrates the major signaling cascades activated by the constitutively active Bcr-Abl tyrosine kinase.

Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 P PI3K PI3K Bcr_Abl->PI3K P STAT5 STAT5 Bcr_Abl->STAT5 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Survival Cell Survival (Anti-apoptosis) Akt->Survival mTOR->Survival STAT5->Proliferation STAT5->Survival

Caption: Bcr-Abl Signaling Pathway

Experimental Workflow for Solubility and Stability Testing

The logical flow for determining the key physicochemical properties of this compound is outlined below.

Experimental_Workflow Start Start: Characterize This compound Solubility Solubility Assessment (Shake-Flask Method) Start->Solubility Stability Stability Assessment (Forced Degradation) Start->Stability Aqueous Aqueous Solvents (Water, Buffers) Solubility->Aqueous Organic Organic Solvents (DMSO, Ethanol) Solubility->Organic Hydrolytic Hydrolytic (Acid, Base) Stability->Hydrolytic Oxidative Oxidative (H₂O₂) Stability->Oxidative Thermal Thermal Stability->Thermal Photo Photolytic Stability->Photo Analysis Quantitative Analysis (HPLC) Aqueous->Analysis Organic->Analysis Hydrolytic->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Report Generate Technical Report Analysis->Report

Caption: Solubility & Stability Workflow

References

An In-depth Technical Guide on the Spectral Analysis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and other spectral data for the heterocyclic compound 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents predicted and comparative data based on structurally similar analogs. It also includes detailed, generalized experimental protocols for the key spectroscopic techniques used in the structural elucidation of such molecules.

Core Structure and Numbering

The structure of this compound is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The bromine atom is substituted at the 4-position. The standard numbering convention for the pyrazolo[3,4-d]pyrimidine core is illustrated below.

G cluster_0 This compound node0 N1-H node1 N2 node0->node1 node2 C3 node1->node2 node3 C3a node2->node3 node3->node0 node5 C7a node3->node5 node4 N7 node7 C5 node4->node7 node5->node4 node6 C6 node6->node5 node7->node6 node8 N4-Br node7->node8

Caption: Structure of this compound.

Predicted and Comparative Spectral Data

The following tables summarize the expected and comparative spectral data for this compound. These predictions are based on the analysis of related compounds such as 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and other substituted pyrazolo[3,4-d]pyrimidines.

Table 1: Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H38.0 - 8.5Singlet-The chemical shift is influenced by the electron-withdrawing pyrimidine ring.
H68.5 - 9.0Singlet-Expected to be the most downfield proton due to the influence of two adjacent nitrogen atoms.
NH (N1-H)13.0 - 14.0Broad Singlet-The chemical shift of the N-H proton is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C3130 - 135
C3a150 - 155Quartetnary carbon at the ring junction.
C4145 - 150Carbon bearing the bromine atom; its chemical shift is significantly influenced by the halogen.
C6150 - 155
C7a110 - 115Quartetnary carbon at the ring junction.
Table 3: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺197/199Molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
[M-Br]⁺118Fragment corresponding to the loss of the bromine atom.
[M-HCN]⁺170/172Fragment resulting from the common loss of hydrogen cyanide from the pyrimidine ring.
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)VibrationNotes
3100 - 3000C-H stretchingAromatic C-H stretching vibrations.
1620 - 1570C=N and C=C stretchingCharacteristic stretching vibrations of the pyrazolo[3,4-d]pyrimidine ring system.
1500 - 1400Ring stretchingFurther skeletal vibrations of the fused rings.
1100 - 1000C-Br stretchingCharacteristic stretching vibration for the carbon-bromine bond.
800 - 700C-H bendingOut-of-plane bending vibrations of the aromatic C-H bonds.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.

  • A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Chemical shifts are referenced to the deuterated solvent peaks.

Mass Spectrometry (MS)

1. Sample Preparation:

  • For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[1]

  • For Electron Impact (EI) ionization, a solid sample can be introduced directly via a solids probe, or a solution can be injected if coupled with a gas chromatograph (GC).[2]

2. Data Acquisition:

  • The analysis is performed on a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

  • For ESI and APCI, the sample solution is infused into the ion source at a constant flow rate.

  • For EI, the sample is vaporized and then bombarded with a high-energy electron beam.[2]

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[3]

2. Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.

  • The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Unknown Unknown Compound (this compound) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR Data_MS Molecular Formula (from M⁺ and isotopic pattern) MS->Data_MS Data_IR Functional Groups (C=N, C-Br, N-H) IR->Data_IR Data_NMR Connectivity & Environment (Proton/Carbon Skeleton) NMR->Data_NMR Structure Structure Elucidation Data_MS->Structure Data_IR->Structure Data_NMR->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

This guide serves as a foundational resource for researchers and scientists engaged in the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives. While specific experimental data for this compound remains to be fully documented in the literature, the provided predictions, comparative data, and standardized protocols offer a robust framework for its analysis and for the characterization of related novel compounds in drug discovery and development.

References

An In-depth Technical Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Bioisosteres and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine.[1] This core structure is a key component in numerous compounds developed as inhibitors of various protein kinases and other enzymes, demonstrating a wide range of therapeutic potential, particularly in oncology.[1][2] The 4-bromo substituted variant, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, serves as a versatile intermediate for the synthesis of diverse analogues, allowing for extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, biological activities, and bioisosteric modifications of this compound and its derivatives.

The this compound Core: A Gateway to Diverse Analogues

The bromine atom at the C4 position of the pyrazolo[3,4-d]pyrimidine nucleus is a valuable synthetic handle. It readily undergoes nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and bioisosteric replacements. This chemical tractability allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

For instance, the 4-bromo derivative has been instrumental in the development of potent inhibitors of the Bcr-Abl kinase, including the T315I mutant which is resistant to many established therapies.[3] Computational studies have underscored the significance of the bromine atom at the para position of the N1 side chain phenyl ring for effective interaction with the T315I mutant.[3]

Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold

A common synthetic route to the pyrazolo[3,4-d]pyrimidine core starts from ethyl (ethoxymethylene)cyanoacetate, which is cyclized with a substituted hydrazine (e.g., phenylhydrazine) to form a 5-aminopyrazole derivative. Subsequent cyclization with formamide yields the pyrazolo[3,4-d]pyrimidinone. Chlorination, typically with phosphorus oxychloride (POCl3), affords the 4-chloro intermediate, a close analogue and common precursor to the 4-bromo derivative.[4] The 4-bromo analogue can be synthesized through similar routes, or by direct bromination of the pyrazolo[3,4-d]pyrimidinone.

Synthesis_of_Pyrazolo_3_4_d_pyrimidine_Core cluster_start Starting Materials cluster_intermediate Intermediate cluster_core Core Formation Ethyl_ethoxymethylene_cyanoacetate Ethyl (ethoxymethylene) cyanoacetate 5_Aminopyrazole 5-Aminopyrazole derivative Ethyl_ethoxymethylene_cyanoacetate->5_Aminopyrazole Cyclization Substituted_hydrazine R-NHNH2 (e.g., Phenylhydrazine) Substituted_hydrazine->5_Aminopyrazole Pyrazolopyrimidinone Pyrazolo[3,4-d]pyrimidin-4-one 5_Aminopyrazole->Pyrazolopyrimidinone Cyclization with Formamide 4_Halopyrazolopyrimidine 4-Halo-1H-pyrazolo[3,4-d]pyrimidine (X = Cl, Br) Pyrazolopyrimidinone->4_Halopyrazolopyrimidine Halogenation (e.g., POCl3, PBr3)

General synthetic scheme for the pyrazolo[3,4-d]pyrimidine core.

Bioisosteric Replacements and Analogues

Bioisosterism is a fundamental strategy in drug design aimed at modifying a lead compound to enhance its biological activity, improve selectivity, reduce toxicity, or alter its pharmacokinetic profile. A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with another, broadly similar, atom or group.[5]

In the context of this compound, the bromine atom can be replaced by various bioisosteres to modulate its properties.

Bioisosteric_Replacements cluster_bioisosteres Bioisosteric Replacements for Bromine Core This compound Amino Amino (-NH2) and substituted amines Core->Amino Nucleophilic Substitution Alkoxy Alkoxy (-OR) Core->Alkoxy Nucleophilic Substitution Alkylthio Alkylthio (-SR) Core->Alkylthio Nucleophilic Substitution Cyano Cyano (-CN) Core->Cyano Nucleophilic Substitution Aryl_Heteroaryl Aryl/Heteroaryl groups (via cross-coupling) Core->Aryl_Heteroaryl Suzuki, Stille, etc. Coupling

Bioisosteric replacements for the 4-bromo substituent.
4-Amino Analogues

The substitution of the 4-bromo group with an amino moiety leads to 4-aminopyrazolo[3,4-d]pyrimidines, a class of compounds extensively studied for their kinase inhibitory activities.[6] These compounds act as ATP-competitive inhibitors by mimicking the adenine structure.[6] For example, a 4-aminopyrazolo[3,4-d]pyrimidine-based dual inhibitor of IGF1R/Src has been developed as a novel anticancer agent.[6]

4-Oxy and 4-Thio Analogues

Analogues bearing an ether or thioether linkage at the C4 position have also shown significant biological activity. A notable example is a multikinase inhibitor that potently inhibits FLT3 and VEGFR2, which features a 4-phenoxy group.[7][8]

Structure-Activity Relationships and Biological Data

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature of the substituents at various positions of the heterocyclic core.

Compound ClassTarget(s)Key Structural FeaturesRepresentative IC50/GI50 ValuesReference(s)
4-Anilino-pyrazolo[3,4-d]pyrimidinesFLT3, VEGFR2Urea moiety on the aniline ringIC50 (FLT3) = low nM range[7][8]
4-Bromo-N1-phenyl-pyrazolo[3,4-d]pyrimidinesBcr-Abl (T315I)4-bromo substituent on the N1-phenyl ringSubmicromolar potency against T315I Bcr-Abl expressing cells[3]
4-Amino-pyrazolo[3,4-d]pyrimidinesIGF1R, SrcVarious substituents on the 4-amino group-[6]
Pyrazolo[3,4-d]pyrimidines with piperazine acetamide linkageVarious cancer cell lines4-Br and 4-Cl analogues showed broad-spectrum activityGI50 = 1.17 - 18.40 μM against NCI-60 panel[9]
4-Hydrazone derivativesVarious cancer cell lines2-hydroxybenzaldehyde hydrazone at C4IC50 = 0.326 - 4.31 μM on 57 different cell lines[2]

Experimental Protocols

General Procedure for the Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

A solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.29 mmol) in tetrahydrofuran (2.0 mL) is treated with ammonium hydroxide (2.0 mL). The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the mixture is concentrated under reduced pressure. The resulting solid is triturated with acetonitrile, filtered, and dried to afford 4-aminopyrazolo[3,4-d]pyrimidine.[6]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using enzymatic assays. For example, the activity of a multikinase inhibitor against FLT3 and VEGFR2 was determined using a kinase-Glo luminescent kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity.

Kinase_Inhibition_Assay_Workflow Start Start: Prepare kinase reaction mixture (Kinase, Substrate, ATP, Buffer) Add_Compound Add test compound (various concentrations) Start->Add_Compound Incubate Incubate at specified temperature and time Add_Compound->Incubate Add_KinaseGlo Add Kinase-Glo® Reagent (terminates kinase reaction, detects ATP) Incubate->Add_KinaseGlo Measure_Luminescence Measure luminescence Add_KinaseGlo->Measure_Luminescence Data_Analysis Data Analysis: Calculate % inhibition and IC50 values Measure_Luminescence->Data_Analysis

Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay

The antiproliferative activity of the compounds is assessed against various cancer cell lines. The SRB (sulforhodamine B) assay is a common method used for this purpose. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. After incubation, the cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.

Signaling Pathways

Pyrazolo[3,4-d]pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. For example, inhibitors of FLT3 and VEGFR2 can block downstream signaling cascades that are crucial for the progression of acute myeloid leukemia (AML) and angiogenesis, respectively.[7][8]

FLT3_VEGFR2_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FLT3 FLT3 STAT_PI3K_RAS STAT, PI3K/AKT, RAS/MAPK Pathways FLT3->STAT_PI3K_RAS VEGFR2 VEGFR2 PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Pyrazolo_pyrimidine_Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine_Inhibitor->FLT3 Pyrazolo_pyrimidine_Inhibitor->VEGFR2 Proliferation_Survival Cell Proliferation & Survival (Leukemia) STAT_PI3K_RAS->Proliferation_Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Inhibition of FLT3 and VEGFR2 signaling by pyrazolo[3,4-d]pyrimidine analogues.

Conclusion

This compound and its analogues represent a highly versatile and promising class of compounds in drug discovery. The ability to readily modify the C4 position allows for the fine-tuning of their biological and pharmacokinetic properties. The extensive research into this scaffold has led to the identification of potent inhibitors of various kinases and other enzymes with significant therapeutic potential. Further exploration of bioisosteric replacements and novel synthetic methodologies will undoubtedly continue to yield new and improved drug candidates based on this remarkable heterocyclic core.

References

Navigating the Core of Kinase Inhibition: A Technical Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and experimental use of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in the synthesis of potent kinase inhibitors. Given its structural similarity to adenine, this pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive inhibitors for oncology targets such as Epidermal Growth Factor Receptor (EGFR).

Section 1: Safety and Handling

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.[2]

Signal Word: Danger[1][4] or Warning[2]

Pictograms:

GHS06GHS07

Precautionary Measures and First Aid
Precautionary StatementDescriptionFirst Aid Measures
Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
P264Wash skin thoroughly after handling.[2]Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs: Get medical advice/attention.[1][2]
P270Do not eat, drink or smoke when using this product.[2]Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1][5]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][6]
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[1][2]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[1][2]
Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₅H₃BrN₄Inferred
Molecular Weight199.01 g/mol [7]
AppearanceSolid (likely off-white to beige)[1] (analogue)
Storage Temperature2-8°C or -20°C is recommended for long-term stability.Inferred from supplier recommendations for similar compounds.

Section 2: Experimental Protocols

The following protocols are representative of the use of this compound as a key intermediate in the synthesis of kinase inhibitors. These are provided for informational purposes and should be adapted and optimized for specific research applications.

General Handling and Weighing

Objective: To safely handle and accurately weigh the compound for experimental use.

Methodology:

  • Conduct all handling of the solid compound within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • To avoid generating dust, use a micro-spatula for transferring the solid.

  • Weigh the desired amount of the compound on an analytical balance, preferably within the fume hood or in a designated weighing enclosure.

  • Clean any spills immediately using appropriate procedures and dispose of waste in a designated hazardous waste container.

  • After handling, thoroughly wash hands and any exposed skin.

Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine Derivative (Suzuki Coupling)

Objective: To illustrate a common synthetic application of this compound in a Suzuki cross-coupling reaction to introduce a substituent at the 4-position.

Methodology:

  • To a solution of this compound (1 equivalent) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water) are added the desired boronic acid or boronate ester (1.1-1.5 equivalents) and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • The reaction vessel is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), is added to the reaction mixture.

  • The reaction is heated to a temperature ranging from 80°C to 110°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired substituted pyrazolo[3,4-d]pyrimidine derivative.

Section 3: Visualized Pathways and Workflows

Logical Workflow for Handling and Use

G General Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Disposal PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve Reagents Weigh->Dissolve Degas Degas Mixture Dissolve->Degas AddCatalyst Add Catalyst Degas->AddCatalyst Heat Heat Reaction AddCatalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Extract Aqueous Extraction Monitor->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Dispose Dispose of Hazardous Waste Purify->Dispose

Caption: General laboratory workflow for the safe handling and use of the compound.

Inhibition of the EGFR Signaling Pathway

EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Leads to Inhibitor This compound Derivative Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine-based inhibitor.

References

Methodological & Application

Synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a key heterocyclic building block in the development of novel therapeutic agents. The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in numerous compounds with a wide range of biological activities, including kinase inhibition for anti-cancer therapies. The bromo-substituent at the 4-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 1H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol).

Reaction Scheme

The synthesis of this compound is achieved through the bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) using phosphorus oxybromide (POBr₃). This reaction converts the hydroxyl group at the 4-position into a bromo group.

Data Presentation

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Amount Solvent/Other
1H-Pyrazolo[3,4-d]pyrimidin-4-one136.111.0User-defined-
Phosphorus Oxybromide (POBr₃)286.693.0 - 5.0CalculatedAcetonitrile (anhydrous)
N,N-Diisopropylethylamine (DIPEA)129.241.0 - 1.2Calculated-

Experimental Protocol

Materials and Equipment:

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol)

  • Phosphorus Oxybromide (POBr₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq).

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask to create a slurry. To this slurry, add N,N-diisopropylethylamine (DIPEA, 1.0-1.2 eq).

  • Bromination: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) portion-wise to the stirred mixture. The addition of POBr₃ can be exothermic, so it is advisable to cool the flask in an ice bath during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture over crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Visualization of the Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound start Start: 1H-Pyrazolo[3,4-d]pyrimidin-4-one reagents Add Acetonitrile, DIPEA, and POBr3 start->reagents reflux Heat to Reflux (4-12h) reagents->reflux workup Work-up: - Quench with ice - Neutralize with NaHCO3 - Extract with Ethyl Acetate reflux->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Product: this compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazolo[3,4-d]pyrimidines utilizing microwave-assisted organic synthesis (MAOS). The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore, acting as a purine bioisostere, and is a core component of numerous therapeutic agents.[1][2] Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[3][4][5]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave energy to heat reactants.[1] This method can significantly accelerate reaction rates and improve yields compared to traditional heating methods.[6][7][8] For the synthesis of pyrazolo[3,4-d]pyrimidines, MAOS has been successfully applied in various reaction types, including multicomponent reactions, which offer atom and step economy.[9][10]

Featured Protocol: Three-Component, One-Pot Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol details a practical and efficient one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from easily accessible starting materials. The reaction proceeds without a catalyst, and the product can often be isolated by simple filtration, highlighting the practicality of this method.[9][10]

Experimental Workflow Diagram

G cluster_reactants Reactants cluster_process Microwave-Assisted Reaction cluster_workup Product Isolation A Methyl 5-aminopyrazole- 4-carboxylate D One-Pot Reaction in Ethanol A->D B Primary Amine B->D C Trimethyl Orthoformate C->D E Microwave Irradiation (160 °C, 55 min) D->E Heating F Cooling E->F G Vacuum Filtration F->G H Recrystallization G->H Purification I 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-one H->I

Caption: Workflow for the three-component microwave-assisted synthesis.

Materials and Equipment
  • Methyl 5-aminopyrazole-4-carboxylate derivatives

  • Primary amines (e.g., benzylamine, anilines)

  • Trimethyl orthoformate

  • Ethanol (EtOH)

  • Microwave reactor (e.g., Discover SP, CEM)

  • Standard laboratory glassware

  • Filtration apparatus

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

General Experimental Protocol
  • To a microwave reaction vessel, add the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), the primary amine (1.2 mmol), trimethyl orthoformate (1.5 mmol), and ethanol (as solvent).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 160 °C for 55 minutes.[10] The maximum microwave power can be set to 150 W.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is then collected by vacuum filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate or methanol) to afford the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.[9]

  • Characterize the final product using NMR and mass spectrometry.[3][9]

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones using the described microwave-assisted protocol.

Entry5-Substituent (from Primary Amine)3-Substituent (from Pyrazole)ProductYield (%)Melting Point (°C)
1BenzylPhenylamino4a83238–240
24-Picolyl4-Chlorophenylamino4i70242–244
34-Picolyl4-Bromophenylamino4j74250–252
4Phenethyl4-Bromophenylamino4l76250–252

Data extracted from a study by Dolzhenko et al.[9]

Signaling Pathway and Logical Relationships

The synthesis of the pyrazolo[3,4-d]pyrimidine core involves the formation of the pyrimidine ring onto the pyrazole scaffold. The following diagram illustrates the key bond formations in this process.

G cluster_reactants Key Reactants Aminopyrazole 5-Aminopyrazole- 4-carboxylate Intermediate Putative Intermediate (N-Pyrazolylformamidine) Aminopyrazole->Intermediate Reacts with Orthoformate & Amine Amine Primary Amine Amine->Intermediate Orthoformate Trimethyl Orthoformate Orthoformate->Intermediate Product Pyrazolo[3,4-d]pyrimidin-4-one Intermediate->Product Intramolecular Cyclization

Caption: Logical relationship of reactants to product formation.

Alternative Microwave-Assisted Protocols

While the three-component reaction is highly efficient, other microwave-assisted methods for the synthesis of pyrazolo[3,4-d]pyrimidines have also been developed. These include:

  • Solvent-Free Synthesis: Some protocols utilize microwave irradiation under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste.[4][8]

  • Acid-Promoted Synthesis: The use of an acid catalyst in the reaction mixture can facilitate the synthesis of certain pyrazolopyrimidine derivatives, such as 6-amino-pyrazolopyrimidines.[7]

  • Cyclization of o-amino esters: Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can be synthesized through the cyclization of an ortho-amino ester of a substituted pyrazole with various nitriles under microwave irradiation.[3]

These alternative methods provide researchers with a range of options to suit different starting materials and desired substitution patterns on the pyrazolo[3,4-d]pyrimidine core. The choice of method will depend on the specific target molecule and the availability of precursors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions using 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine as a key building block. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore found in numerous compounds developed as kinase inhibitors, making this synthetic route highly relevant for drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of medicinal chemistry, it is frequently employed to synthesize complex molecules by coupling aryl or heteroaryl halides with boronic acids or their esters. This compound is an important precursor for the synthesis of a variety of substituted pyrazolopyrimidines. These derivatives have shown significant potential as inhibitors of various protein kinases, such as BRK/PTK6, and are being investigated for their therapeutic potential in oncology.[1] The successful and efficient coupling of this substrate is therefore a critical step in the synthesis of these biologically active molecules.

This document outlines optimized reaction conditions, detailed experimental protocols, and presents data in a clear, tabular format to facilitate easy comparison and implementation in a laboratory setting.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Caption: General Suzuki-Miyaura Coupling Reaction.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Suzuki-Miyaura Catalytic Cycle.

Optimization of Reaction Conditions

The yield and purity of the desired 4-aryl-1H-pyrazolo[3,4-d]pyrimidine product are highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of various conditions reported for the Suzuki coupling of similar brominated heterocyclic substrates.

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)K₂CO₃ (2)4:1 DMF:H₂O9012Not specified[1]
2PdCl₂(dppf) (5)Na₂CO₃ (2)Dioxane1101217[2][3]
3XPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)1101292[2]
4Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane70-8018-22Good[4]
5Pd₂(dba)₃ (1.5) / Ligand (3)KF (3)Dioxane1101270-80[5]

Recommended Experimental Protocols

Based on the literature, two primary protocols are recommended. Protocol A utilizes a conventional palladium catalyst, while Protocol B employs a more modern Buchwald-Hartwig type catalyst, which has been shown to be highly effective in challenging coupling reactions.

Protocol A: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for Suzuki-Miyaura coupling and is often a good starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF) and Water (4:1 mixture)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the Pd(PPh₃)₄ catalyst (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed DMF and water solvent mixture (4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol B: Microwave-Assisted Suzuki Coupling using XPhosPdG2/XPhos

This protocol is recommended for achieving higher yields and shorter reaction times, especially when dealing with less reactive coupling partners or to minimize side reactions like debromination.[2][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • XPhosPdG2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Ethanol and Water (4:1 mixture)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound (1 equivalent), the arylboronic acid (1.3 equivalents), potassium carbonate (2 equivalents), XPhosPdG2 (0.025 equivalents), and XPhos (0.05 equivalents).

  • Add the ethanol and water solvent mixture (4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 110-135 °C for 30-60 minutes under microwave irradiation.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction as described in Protocol A (steps 8-10).

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Weigh Reactants (Pyrazolopyrimidine, Boronic Acid, Base) Catalyst_Prep Add Catalyst Reactant_Prep->Catalyst_Prep Solvent_Prep Add Degassed Solvent Catalyst_Prep->Solvent_Prep Reaction_Setup Setup under Inert Atmosphere Solvent_Prep->Reaction_Setup Heating Heat and Stir (Conventional or Microwave) Reaction_Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield_Calc Calculate Yield Characterization->Yield_Calc

Caption: General Experimental Workflow.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a different catalyst/ligand system (Protocol B is often more efficient), or ensuring that the reagents and solvents are anhydrous and properly degassed.

  • Debromination: The formation of the debrominated pyrazolo[3,4-d]pyrimidine is a common side reaction. Using a more active catalyst system like XPhosPdG2/XPhos can often minimize this side product by promoting the desired cross-coupling pathway.[2]

  • Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time or temperature. Ensure that the catalyst has not deactivated.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of substituted pyrazolopyrimidines for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Functionalization of the 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] As a bioisostere of adenine, it serves as a core component in numerous kinase inhibitors and other biologically active molecules.[1][2] The functionalization of this core, particularly at the 4-position, is crucial for modulating the pharmacological properties of these compounds. The 4-bromo-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate that allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse compound libraries for drug development.

This document provides detailed application notes and experimental protocols for the most common and effective methods for the functionalization of the this compound core, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Sonogashira cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Application Notes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amines and other nucleophiles at the 4-position of the pyrazolo[3,4-d]pyrimidine core. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the bromide. This reaction is typically carried out by heating the this compound with an excess of the desired amine, either neat or in a suitable solvent. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate.[3][4] While many examples in the literature use the analogous 4-chloro derivative, the principles and conditions are readily applicable to the 4-bromo compound.[5][6]

Data Presentation

EntryAmineSolventTemperature (°C)Time (h)Yield (%)Reference
1Ammonium HydroxideTHF20-30257[5]
2Various AminesEtOH90--[7]
34-Aminobenzoic acid----[6]

Note: The table includes data for the analogous 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which is expected to have similar reactivity.

Experimental Protocol

General Procedure for the Amination of this compound:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, THF, or DMF; 5-10 mL) in a sealed reaction vessel, add the desired amine (1.2-2.0 mmol).

  • If the amine is a salt, add a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.5 mmol).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.

Visualization

sn_ar_workflow start Start reagents Combine this compound, Amine, and Solvent start->reagents reaction Heat and Stir (80-120 °C, 2-24 h) reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool and Concentrate monitoring->workup Complete purification Purify (Column Chromatography or Recrystallization) workup->purification product Final Product purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Cross-Coupling

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.[9][10] Microwave-assisted protocols can significantly reduce reaction times.[8]

Data Presentation

EntryBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference
1Aryl/HeteroarylPd(PPh3)4 (5)-K3PO41,4-Dioxane70-80-Good[9]
2p-MethoxyphenylPdCl2(PPh3)2 (5)-Na2CO3Dioxane110-Low[10]
3Various ArylPdCl2(dppf)dppfNa2CO3Dioxane/H2O11015 min (MW)67-89[11]
4Various ArylPd(PPh3)4-K2CO3DMF/H2O90--[7]

Note: The table includes data from analogous bromo-substituted pyrazolopyrimidine systems, demonstrating the feasibility and general conditions for this reaction.

Experimental Protocol

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • In a microwave vial or Schlenk tube, combine this compound (1.0 mmol), the corresponding boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or K3PO4; 2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene; 5-10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 2-24 hours, or heat in a microwave reactor (e.g., 110-150 °C for 15-60 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazolo[3,4-d]pyrimidine.

Visualization

suzuki_workflow start Start reagents Combine this compound, Boronic Acid, Catalyst, and Base start->reagents inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Buchwald-Hartwig Amination

Application Notes

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This method is particularly useful for coupling a wide variety of amines, including primary and secondary amines, with aryl halides.[12][13] The development of sterically hindered and electron-rich phosphine ligands has been critical to the success of this reaction, allowing it to proceed under milder conditions and with a broader substrate scope.[14][15] For challenging substrates like this compound, the choice of ligand and base is paramount to achieving high yields.

Data Presentation

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PiperidinePd(dba)2 (10)tBuDavePhos (20)NaOtBuToluene1001560[14]
2MorpholinePd(dba)2 (10)tBuDavePhos (20)NaOtBuToluene1001567[14]
3MorpholinePd(I) Dimer (0.5-1.0)Biaryl PhosphineKOtBu1,4-Dioxane80-1000.5-1-[16]

Note: This table presents data from the Buchwald-Hartwig amination of a protected 4-bromo-1H-pyrazole, which serves as a good model for the reactivity of the target pyrazolopyrimidine core.

Experimental Protocol

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3 or a specific Buchwald precatalyst; 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos; 1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu or K3PO4; 1.4-2.0 mmol).

  • Add the this compound (1.0 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the amine (1.2-1.5 mmol) followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane; 5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.

Visualization

buchwald_workflow start Start reagents Combine Catalyst, Ligand, Base, and this compound start->reagents inert_atm Establish Inert Atmosphere (Ar) reagents->inert_atm addition Add Amine and Anhydrous Solvent inert_atm->addition reaction Heat and Stir (80-110 °C, 1-24 h) addition->reaction filtration Cool and Filter through Celite reaction->filtration purification Concentrate and Purify (Column Chromatography) filtration->purification product Final Product purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Cross-Coupling

Application Notes

The Sonogashira coupling is a reliable and efficient method for the synthesis of alkynyl-substituted pyrazolo[3,4-d]pyrimidines.[17] This reaction involves the coupling of a terminal alkyne with the this compound using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[18][19] The resulting alkynyl group can serve as a versatile handle for further transformations, such as click chemistry, or can be an integral part of the final molecule's pharmacophore. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[18]

Data Presentation

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1TrimethylsilylacetylenePd(OAc)2 (5)-Et3NMeCN110-Low[20]
2Various AlkynesPdCl2(PPh3)2 (5)CuI (10)Et3NDioxane8012Good[11]
3Terminal AlkynePd(PPh3)4CuIAmine-RT - 80--[21]

Note: The table includes data from analogous bromo-substituted pyrazolopyrimidine systems, which provide a strong basis for the successful application of this reaction.

Experimental Protocol

General Procedure for Sonogashira Cross-Coupling:

  • To a dry Schlenk tube, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl2(PPh3)2; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 5-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane; 5-10 mL) followed by an amine base (e.g., triethylamine or diisopropylamine; 2.0-5.0 mmol).

  • Add the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1H-pyrazolo[3,4-d]pyrimidine.

Visualization

sonogashira_workflow start Start reagents Combine this compound, Pd Catalyst, and CuI start->reagents inert_atm Establish Inert Atmosphere (Ar) reagents->inert_atm addition Add Solvent, Amine Base, and Alkyne inert_atm->addition reaction Stir at RT or Heat (40-80 °C, 2-24 h) addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for Sonogashira Cross-Coupling.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it an ideal starting point for designing potent and selective inhibitors.[2] The strategic placement of a bromine atom at the C4-position of this scaffold provides a versatile chemical handle for introducing a wide array of substituents through modern cross-coupling reactions. This versatility has been exploited to synthesize inhibitors targeting a diverse range of kinases implicated in cancer and other diseases, including Bruton's tyrosine kinase (BTK), Breast Tumor Kinase (BRK/PTK6), Protein Kinase D (PKD), Hematopoietic Progenitor Kinase 1 (HPK1), and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6]

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine in kinase inhibitor discovery. Detailed protocols for key synthetic transformations and a summary of the biological activities of representative compounds are presented to facilitate the design and synthesis of novel kinase inhibitors.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro potency of various kinase inhibitors synthesized from this compound derivatives.

Table 1: Biochemical Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-based Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
17m PKD117[4]
PKD235[4]
PKD328[4]
3-IN-PP1 PKD194[4]
PKD2108[4]
PKD399[4]
Compound 51 BRK/PTK6Low nanomolar[3]
Compound 10n HPK129.0[5]
Compound 12b EGFRWT16[7]
EGFRT790M236[7]
Compound 6c DDR11.1[8]

Table 2: Cellular Activity of Pyrazolo[3,4-d]pyrimidine-based Inhibitors

Compound IDCell LineAssayIC50 (µM)Reference
3-IN-PP1 PANC-1Anti-proliferativePotent[4]
Compound 12b A549Anti-proliferative0.016[7]
HCT-116Anti-proliferative-[7]

Experimental Protocols

The following protocols describe common synthetic transformations used to elaborate the this compound scaffold into diverse kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a this compound derivative with a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the C4-position.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, Pd(PPh3)4) (0.05 - 0.1 equiv)

  • Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, THF/water mixture)

Procedure:

  • To a reaction vessel, add the this compound derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a this compound derivative. This reaction is crucial for introducing various amine functionalities at the C4-position, a common feature in many kinase inhibitors.

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.02 - 0.1 equiv)

  • Ligand (e.g., XPhos, BINAP) (0.04 - 0.2 equiv)

  • Base (e.g., Cs2CO3, K3PO4, NaOtBu) (1.5 - 2.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the palladium catalyst and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the this compound derivative, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the synthesis and application of this compound-based kinase inhibitors.

G cluster_synthesis General Synthetic Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Diversification Further Functionalization Coupling->Diversification Final Kinase Inhibitor Library Diversification->Final

Caption: General workflow for kinase inhibitor synthesis.

G cluster_pathway EGFR Signaling Pathway Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

G cluster_logic Structure-Activity Relationship (SAR) Logic Core Pyrazolo[3,4-d]pyrimidine Core (Hinge Binder) Activity Kinase Inhibitory Activity & Selectivity Core->Activity R1 R1 Substituent (Solvent Front) R1->Activity R4 R4 Substituent (Selectivity Pocket) R4->Activity

Caption: Key structural elements for SAR studies.

References

Application Notes and Protocols for N-Alkylation of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview and detailed protocols for the N-alkylation of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many biologically active compounds. The procedures outlined are based on established methodologies and offer guidance on achieving desired regioselectivity.

The N-alkylation of pyrazolo[3,4-d]pyrimidines is a critical synthetic step in the development of new therapeutic agents. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The position of the alkyl group on the pyrazole ring (N1 versus N2) can significantly influence the pharmacological properties of the resulting molecule. Therefore, controlling the regioselectivity of the alkylation reaction is of utmost importance.

Several factors, including the choice of base, solvent, and alkylating agent, can influence the outcome of the reaction. The following sections provide detailed experimental protocols and compiled data from various studies to guide researchers in achieving their desired N-alkylated pyrazolo[3,4-d]pyrimidine derivatives.

Data Presentation

The following tables summarize quantitative data from various studies on the N-alkylation of pyrazolo[3,4-d]pyrimidines, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: N-Alkylation of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Alkylating AgentSolventBaseTemperatureReaction TimeProductYield (%)
Methyl iodideDMFK₂CO₃Room Temp.Not Specified3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGood
Propargyl bromideDMFK₂CO₃Room Temp.Not Specified3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGood
Phenacyl bromideDMFK₂CO₃Room Temp.Not Specified3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGood

Data extracted from a study on the synthesis and antiproliferative activity of new pyrazolo[3,4-d]pyrimidine derivatives.[1][2]

Table 2: Solvent-Controlled Site-Selective N-Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Alkylating AgentSolventBaseN1/N2 Ratio
IodomethaneTHFNaHMDS1/8
IodomethaneDMSONaHMDS4/1

This data highlights the critical role of the solvent in directing the regioselectivity of N-alkylation.[3][4] In less polar solvents like THF, N2-alkylation is favored, while more polar solvents like DMSO promote N1-alkylation.[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments related to the N-alkylation of pyrazolo[3,4-d]pyrimidines.

Protocol 1: General Procedure for N-Alkylation in DMF

This protocol is adapted from the synthesis of N-alkylated 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives.[1][2]

Materials:

  • 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent)

  • Alkylating agent (e.g., methyl iodide, propargyl bromide, phenacyl bromide) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-alkylated pyrazolo[3,4-d]pyrimidine.

Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), and X-ray crystallography.[1][2]

Protocol 2: Solvent-Controlled N1/N2 Selective Alkylation

This protocol is based on the selective N-alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.[3][4]

Materials:

  • 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent)

  • Iodomethane (1.1 equivalents)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

Procedure for N2-Selective Alkylation (in THF):

  • Dissolve 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add NaHMDS dropwise and stir the mixture for 30 minutes at 0 °C.

  • Add iodomethane and allow the reaction to warm to room temperature.

  • Stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to separate the N1 and N2 isomers.

Procedure for N1-Selective Alkylation (in DMSO):

  • Follow the same procedure as above, substituting anhydrous DMSO for anhydrous THF.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the N-alkylation of pyrazolo[3,4-d]pyrimidines.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Pyrazolo[3,4-d]pyrimidine + Solvent + Base start->reagents stir Stir at specified temperature reagents->stir add_alkylating Add Alkylating Agent stir->add_alkylating reaction Monitor reaction (TLC) add_alkylating->reaction quench Quench Reaction reaction->quench extraction Extraction quench->extraction purification Purification (Crystallization or Chromatography) extraction->purification characterization Characterization (NMR, MS, X-ray) purification->characterization end End characterization->end regioselectivity_logic start N-Alkylation of Pyrazolo[3,4-d]pyrimidine solvent_choice Choice of Solvent start->solvent_choice polar_solvent Polar Aprotic (e.g., DMSO) solvent_choice->polar_solvent High Polarity less_polar_solvent Less Polar (e.g., THF) solvent_choice->less_polar_solvent Low Polarity n1_product N1-Alkylated Product (Major) polar_solvent->n1_product n2_product N2-Alkylated Product (Major) less_polar_solvent->n2_product

References

Application Notes and Protocols for the Purification of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. Effective purification is critical to ensure the accuracy of biological and pharmacological studies.

Introduction to Purification Challenges

Synthetic routes to this compound derivatives can often result in a mixture of the desired product, unreacted starting materials, and various side products. The polarity and solubility of these compounds can vary significantly based on the substitutions on the pyrazolopyrimidine core, necessitating tailored purification strategies. Common impurities may include starting materials like 5-amino-1H-pyrazole-4-carbonitriles and reagents from subsequent chemical transformations.

Recommended Purification Techniques

The most effective and commonly employed techniques for the purification of this compound derivatives are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can also be utilized for achieving very high purity, particularly for analytical standards or late-stage drug development.

Data Summary of Purification Methods

The following table summarizes various purification methods reported in the literature for pyrazolo[3,4-d]pyrimidine derivatives, providing an overview of the conditions that can be adapted for 4-bromo substituted analogs.

Compound TypePurification MethodAdsorbent/Solvent SystemSynthesis Yield (%)PurityReference
1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneRecrystallizationEthanol83-[1]
4-Chloro-1-(2-chloro-2-phenylethyl)-6-alkyl/phenyl-1H-pyrazolo[3,4-d]pyrimidinesColumn ChromatographyFlorisil / Diethyl ether--
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativesSuzuki Cross-Coupling followed by purificationNot specified--[2]
This compoundNot specifiedNot specified-97%[3]
N-aryl-pyrazolo[3,4-d]pyrimidin-4-amineRecrystallizationEthanol77-[4]
4-chloro-pyrazolo[3,4-d]pyrimidine derivativeColumn ChromatographyMethanol--[4]
1-(4-Chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazoneNot specifiedNot specified-IC50 values reported[5]
4-(3-Chloro-4-hydroxy-5-methylphenyl)-3-methyl-1,4,5,7-tetrahydro -6H-pyrazolo[3,4-d]pyrimidine-6-thioneMicrowave-assisted synthesis, purification not detailedNot specified67-[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvent system (e.g., Ethyl acetate/Cyclohexane or Dichloromethane/Methanol)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of the solvent system.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, starting with a lower polarity (e.g., 10% Ethyl acetate in Cyclohexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • TLC Analysis: Spot each fraction on a TLC plate, develop the plate in the chosen solvent system, and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound derivatives by recrystallization, which is effective for obtaining highly crystalline and pure material.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a commonly used solvent for pyrazolopyrimidine derivatives.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The desired compound should crystallize out. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Signaling Pathways

This compound derivatives are known to act as inhibitors of various protein kinases due to their structural analogy to ATP. The following diagrams illustrate the signaling pathways commonly targeted by these compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates Pyrazolo_pyrimidine 4-Bromo-1H-pyrazolo [3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

VEGFR-2 Signaling Pathway Inhibition

Src_Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Pyrazolo_pyrimidine 4-Bromo-1H-pyrazolo [3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->Src Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation STAT3->Cell_Survival_Proliferation Akt Akt PI3K->Akt Akt->Cell_Survival_Proliferation

Src Kinase Signaling Pathway Inhibition

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates Pyrazolo_pyrimidine 4-Bromo-1H-pyrazolo [3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->CyclinD_CDK46 Inhibits Pyrazolo_pyrimidine->CyclinE_CDK2 Inhibits E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes

CDK Signaling Pathway Inhibition
Experimental Workflow

The following diagram outlines a general workflow for the purification of this compound derivatives.

Purification_Workflow Crude_Product Crude Synthetic Product Dissolution Dissolution in Appropriate Solvent Crude_Product->Dissolution Primary_Purification Primary Purification Dissolution->Primary_Purification Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography  If complex mixture Recrystallization Recrystallization Primary_Purification->Recrystallization  If relatively pure Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Crystal_Isolation Isolate Crystals (Filtration) Recrystallization->Crystal_Isolation Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Drying Drying under Vacuum Solvent_Removal->Drying Crystal_Isolation->Drying Purity_Analysis Purity & Characterization (NMR, MS, HPLC) Drying->Purity_Analysis

General Purification Workflow

References

Application Notes & Protocols: Developing Anticancer Agents from 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for numerous anticancer agents.[1][2][3] This purine isostere effectively mimics the adenine ring of ATP, enabling it to bind to the hinge region of various kinase active sites, a key mechanism for many targeted cancer therapies.[4][5] Derivatives of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate, have been extensively explored for their potential to yield potent and selective inhibitors of various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Breast Tumor Kinase (BRK/PTK6), and others, leading to the discovery of promising anticancer drug candidates.[1][6][7] This document provides a detailed overview of the application of this scaffold in anticancer drug development, including synthetic protocols, biological evaluation techniques, and data presentation.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents.[1] A significant strategy in modern oncology is the targeted inhibition of protein kinases, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The pyrazolo[3,4-d]pyrimidine core has emerged as a highly successful scaffold in the design of kinase inhibitors.[4][5] Its structural similarity to adenine allows for competitive binding to the ATP-binding site of kinases, thereby blocking their catalytic activity.[4] The versatility of the this compound intermediate allows for diverse chemical modifications, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from the this compound scaffold. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity (e.g., cell growth or enzyme activity).

Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
12b A549Lung Carcinoma8.21[1]
HCT-116Colorectal Carcinoma19.56[1]
1a A549Lung Carcinoma2.24[2]
MCF-7Breast Adenocarcinoma42.3[2]
HepG2Hepatocellular CarcinomaN/A[2]
PC-3Prostate CancerN/A[2]
1d MCF-7Breast Adenocarcinoma1.74[2]
VIIa Various (57 cell lines)Multiple0.326 - 4.31[8]
10e MCF-7Breast Adenocarcinoma11[9]
7 Caco-2Colorectal Adenocarcinoma43.75[10]
A549Lung Carcinoma17.50[10]
HT1080Fibrosarcoma73.08[10]
HelaCervical Cancer68.75[10]
12c MOLT-4Acute Lymphoblastic Leukemia1.58[11]
12d MOLT-4Acute Lymphoblastic Leukemia2.0[11]
HL-60(TB)Promyelocytic Leukemia2.63[11]
12j MOLT-4Acute Lymphoblastic Leukemia1.82[11]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
12b EGFR (wild type)0.016[1]
EGFR (T790M mutant)0.236[1]
38 BRK/PTK60.153[6]
51 BRK/PTK60.00337[6]
SI306 SrcLow µM range[12]

Experimental Protocols

General Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

This protocol outlines a general synthetic route starting from 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which can be derived from this compound.

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • N-iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Alkyl or aryl halides

  • Suzuki coupling reagents (e.g., boronic acids, palladium catalyst, base)

  • Appropriate solvents

Procedure:

  • Iodination: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF, add N-iodosuccinimide. Heat the reaction mixture at 60°C until the starting material is consumed (monitored by TLC). After cooling, the product, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be isolated by precipitation and filtration.[6]

  • N-Alkylation/Arylation: The 3-iodo intermediate is then reacted with various alkyl or aryl halides in the presence of a suitable base (e.g., K2CO3, NaH) in a polar aprotic solvent like DMF to introduce substituents at the N1 position of the pyrazole ring.[6]

  • Suzuki Cross-Coupling: The resulting N-substituted 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is subjected to a Suzuki cross-coupling reaction with a variety of boronic acids. This reaction is typically carried out in a solvent mixture like DMF/water using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) at elevated temperatures (e.g., 90°C) to introduce diverse substituents at the C3 position.[6]

  • Purification: The final products are purified using standard techniques such as column chromatography or recrystallization.

In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Synthesized compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the compound at its IC50 concentration for a specified duration (e.g., 48 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle and compare the treated samples to the untreated controls.[1] An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Synthesized compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at a desired concentration for a specific time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: The cell population will be separated into four quadrants:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Visualizations

Logical Workflow for Anticancer Agent Development

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Antiproliferative Assay (MTT) Purification->Cytotoxicity Test Compounds Kinase_Assay Kinase Inhibition Assay Cytotoxicity->Kinase_Assay MoA Mechanism of Action Studies Kinase_Assay->MoA Apoptosis Apoptosis Assay MoA->Apoptosis Cell_Cycle Cell Cycle Analysis MoA->Cell_Cycle SAR Structure-Activity Relationship (SAR) MoA->SAR Identify Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design New Derivatives Preclinical Preclinical Development Lead_Opt->Preclinical Promising Candidate

Caption: Workflow for developing anticancer agents from this compound.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivative PyrazoloPyrimidine->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs. This class of compounds has garnered significant interest due to their potential as potent kinase inhibitors for therapeutic applications, particularly in oncology. The primary challenge with many pyrazolo[3,4-d]pyrimidine derivatives is their low aqueous solubility, which can hinder their bioavailability and clinical development. The prodrug approach is a successful strategy to overcome this limitation by temporarily modifying the parent drug to enhance its physicochemical properties.[1][2][3][4]

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that act as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.[5][6] Their structural similarity to the adenine ring of ATP allows them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity.[7] Key kinase targets include Src, Abl, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[6][7][8] Despite their promising biological activity, their poor water solubility often limits their therapeutic potential.[1][3]

This protocol details a one-pot, two-step synthetic procedure for creating O-alkyl carbamate prodrugs of pyrazolo[3,4-d]pyrimidines, a strategy shown to significantly improve aqueous solubility and pharmacokinetic profiles.[1][2][3]

Data Summary

The following tables summarize the quantitative data from representative studies on the synthesis and activity of pyrazolo[3,4-d]pyrimidine prodrugs.

Table 1: Synthesis Yields of Pyrazolo[3,4-d]pyrimidine Prodrugs

Parent DrugProdrugModifying GroupOverall Yield (%)Reference
Compound 1Prodrug 1aN-methylpiperazino-ethoxycarbonyl25-85[2]
Compound 2Prodrug 2aN-methylpiperazino-ethoxycarbonyl25-85[2]
Compound 3Prodrug 3aN-methylpiperazino-ethoxycarbonyl25-85[2]
Compound 4Prodrug 4aN-methylpiperazino-ethoxycarbonyl25-85[2]
P1P2MethylGood[5][9]
P1P3PropargylGood[5][9]
P1P4PhenacylGood[5][9]

Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
VIIa57 different cell lines0.326 - 4.31[6]
P1HCT 116, HepG2, MCF-722.7 - 40.75[5]
P2HCT 116, HepG2, MCF-722.7 - 40.75[5]
II-1HepG25.90 ± 0.05[8]
Sorafenib (control)HepG29.05 ± 0.54[8]
12bMDA-MB-4683.343 ± 0.13[10]
12bT-47D4.792 ± 0.21[10]
Staurosporine (control)MDA-MB-4686.358 ± 0.24[10]
Staurosporine (control)T-47D4.849 ± 0.22[10]
14MCF-70.045[11]
14HCT-1160.006[11]
14HepG-20.048[11]
15MCF-70.046[11]
15HCT-1160.007[11]
15HepG-20.048[11]

Experimental Protocols

General One-Pot, Two-Step Synthesis of Pyrazolo[3,4-d]pyrimidine Prodrugs

This protocol is adapted from the work of Radi and colleagues and is a versatile method for synthesizing O-alkyl carbamate prodrugs of various pyrazolo[3,4-d]pyrimidine parent drugs.[2]

Materials:

  • Pyrazolo[3,4-d]pyrimidine parent drug

  • Triphosgene

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Appropriate alcohol (e.g., 2-(N-methylpiperazin-1-yl)ethanol)

  • Sodium hydride (NaH)

  • Dry Tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Formation of the Carbonyl-Chloride Intermediate

  • Dissolve the pyrazolo[3,4-d]pyrimidine parent drug in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Add sodium bicarbonate (NaHCO₃) to the solution.

  • In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.

  • Slowly add the triphosgene solution to the pyrazolo[3,4-d]pyrimidine solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture containing the carbonyl-chloride intermediate is typically used directly in the next step without purification.[3]

Step 2: Displacement with Alcohol to Form the Carbamate Prodrug

  • In a separate flask, dissolve the desired alcohol (e.g., 2-(N-methylpiperazin-1-yl)ethanol) in anhydrous THF under an inert atmosphere.

  • Add sodium hydride (NaH) portion-wise to the alcohol solution at 0 °C to form the corresponding alkoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the solution of the carbonyl-chloride intermediate from Step 1 to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final prodrug.

Characterization: The synthesized prodrugs should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.

  • Mass Spectrometry (MS) to determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) to assess purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Carbonyl-Chloride Formation cluster_step2 Step 2: Carbamate Prodrug Synthesis start Pyrazolo[3,4-d]pyrimidine Parent Drug reagents1 Triphosgene, NaHCO3 in Dichloromethane start->reagents1 intermediate Carbonyl-Chloride Intermediate reagents1->intermediate Stir at RT, 2-4h alkoxide Alkoxide intermediate->alkoxide Addition at 0°C alcohol Solubilizing Alcohol (e.g., N-methylpiperazinoethanol) reagents2 NaH in THF alcohol->reagents2 reagents2->alkoxide Stir at RT, 30min prodrug Final Pyrazolo[3,4-d]pyrimidine Prodrug alkoxide->prodrug Stir at RT, 12-24h purification Purification (Column Chromatography) prodrug->purification final_product Pure Prodrug purification->final_product Characterization (NMR, MS, HPLC)

Caption: One-pot, two-step synthesis of pyrazolo[3,4-d]pyrimidine prodrugs.

Signaling Pathway Inhibition

Pyrazolo[3,4-d]pyrimidines are known to inhibit multiple tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, representative signaling pathway targeted by these inhibitors.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Abl Abl Kinase Abl->Downstream Transcription Gene Transcription Downstream->Transcription CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse Changes in gene expression Inhibitor Pyrazolo[3,4-d]pyrimidine Prodrug (Active Form) Inhibitor->RTK Inhibition Inhibitor->Src Inhibition Inhibitor->Abl Inhibition

Caption: Inhibition of key oncogenic signaling pathways by pyrazolo[3,4-d]pyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. Our aim is to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is my yield of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (the precursor to the bromo-derivative) consistently low?

Answer: Low yields of the pyrazolo[3,4-d]pyrimidin-4-one precursor can stem from several factors related to the cyclization reaction. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 5-amino-1H-pyrazole-4-carboxamide and urea used are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.

  • Reaction Temperature and Time: The cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea typically requires high temperatures (around 190°C) for an adequate duration (e.g., 2 hours).[1] Insufficient heating can result in incomplete reaction, while prolonged heating at excessively high temperatures may lead to decomposition.

  • Inefficient Work-up: The work-up procedure is critical for isolating the product. After the reaction, acidification to a pH of 4-5 is often necessary to precipitate the product.[1] Incomplete precipitation or losses during filtration and washing will reduce the isolated yield.

Question 2: I am observing a low conversion of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to the 4-chloro intermediate. What are the likely causes?

Answer: The chlorination of the pyrazolo[3,4-d]pyrimidin-4-one is a crucial step and incomplete conversion is a common hurdle. Consider the following:

  • Reagent Quality and Excess: Phosphorus oxychloride (POCl₃) is the standard reagent for this chlorination.[2][3][4] Ensure that the POCl₃ is fresh and has not been decomposed by moisture. Using a sufficient excess of POCl₃ is often necessary to drive the reaction to completion.

  • Reaction Conditions: The reaction typically requires refluxing at a high temperature (e.g., 110°C) for several hours (e.g., 4 hours).[1] Inadequate heating or reaction time will result in incomplete conversion.

  • Removal of HCl: The reaction generates HCl gas, which can inhibit the reaction if not effectively removed. Performing the reaction under a nitrogen atmosphere or with a setup that allows for the venting of HCl can be beneficial.

Question 3: My bromination of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is resulting in a low yield of the desired 4-Bromo product. What can I do to improve this?

Answer: Low yields in the bromination step can be attributed to several factors, including reaction conditions and the nature of the starting material.

  • Choice of Brominating Agent: While direct bromination of the pyrimidine ring can be challenging, a common strategy involves the bromination of the pyrazole ring first, followed by conversion of the 4-hydroxy group. For the bromination of 4-hydroxypyrazolo[3,4-d]pyrimidines, elemental bromine in water is a reported method.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. For instance, heating on a boiling-water bath for 1.5-2 hours has been reported to be effective.

  • pH Control During Work-up: After the reaction, the product may need to be dissolved in a basic solution (e.g., 2N NaOH) and then re-precipitated by acidification with acetic acid to a pH of 6-7.[1] Careful control of the pH during this process is crucial for maximizing the recovery of the product.

  • Side Reactions: The pyrazole ring can also be susceptible to bromination. The formation of di- or tri-brominated species can reduce the yield of the desired mono-bromo product. Careful control of the stoichiometry of the brominating agent is important.

Question 4: I am having difficulty purifying the final this compound product. What are some effective purification strategies?

Answer: Purification of halogenated heterocyclic compounds can be challenging due to their often-low solubility and the presence of closely related impurities.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is often the most effective method for obtaining highly pure material. Experiment with a range of solvents of varying polarities.

  • Column Chromatography: Silica gel column chromatography can be an effective purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often required to separate the desired product from starting materials and byproducts.

  • Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for such compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic pathway involves a multi-step process:

  • Cyclization: Reaction of 5-amino-1H-pyrazole-4-carboxamide with urea at high temperature to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[1]

  • Chlorination: Treatment of the diol with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[1]

  • Selective Reduction/Hydrolysis (if necessary): Depending on the desired final product, one of the chloro groups may be selectively removed or hydrolyzed.

  • Bromination: Introduction of the bromine atom, often by electrophilic substitution on the pyrazole ring or by converting a hydroxy group to a bromo group.

Q2: What are some common side products to watch out for during the synthesis?

A2: Potential side products include:

  • Over-bromination: Formation of di- or tri-brominated pyrazolo[3,4-d]pyrimidines.

  • Incomplete chlorination: Residual 4-hydroxy-pyrazolo[3,4-d]pyrimidine in the chlorination step.

  • Hydrolysis of the bromo-group: The 4-bromo substituent can be susceptible to hydrolysis back to the hydroxy group, especially under basic conditions or during prolonged work-up procedures.

  • N-alkylation or N-arylation: If the reaction conditions are not carefully controlled, the nitrogen atoms in the pyrazole or pyrimidine rings can be alkylated or arylated.

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the final product. Visualization under UV light (254 nm) is typically effective for these aromatic heterocyclic compounds.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Pyrazolo[3,4-d]pyrimidine Intermediates

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclization5-amino-1H-pyrazole-4-carboxylic acid amideUreaNone190275[1]
Chlorination1H-pyrazolo[3,4-d]pyrimidine-4,6-diolPOCl₃None110 (reflux)466[1]

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol [1]

  • Combine 5-amino-1H-pyrazole-4-carboxylic acid amide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) in a round-bottom flask.

  • Heat the mixture to 190°C for 2 hours.

  • Allow the reaction mixture to cool.

  • Add a 10% KOH solution (10 g of KOH in 90 mL of water).

  • Carefully acidify the mixture with dilute hydrochloric acid to a pH of 4-5.

  • Collect the resulting white solid by suction filtration.

  • Wash the solid with water and dry to obtain the product (4.5 g, 75% yield).

Protocol 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [1]

  • To 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (from the previous step), add phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux at 110°C for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure to obtain a viscous oil.

  • Transfer the oil to a beaker and slowly add ice water with stirring.

  • Collect the resulting yellow solid by filtration.

  • Wash the solid with ice-water and dry to obtain the product (2.45 g, 66% yield).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_cyclization Step 1: Cyclization cluster_intermediate1 Intermediate 1 cluster_chlorination Step 2: Chlorination cluster_intermediate2 Intermediate 2 cluster_bromination Step 3: Bromination cluster_final_product Final Product 5_amino_pyrazole 5-Amino-1H-pyrazole- 4-carboxamide cyclization Heat at 190°C 5_amino_pyrazole->cyclization urea Urea urea->cyclization diol 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diol cyclization->diol chlorination Reflux with POCl₃ diol->chlorination dichloro 4,6-Dichloro-1H-pyrazolo- [3,4-d]pyrimidine chlorination->dichloro bromination Brominating Agent (e.g., Br₂) dichloro->bromination bromo_product 4-Bromo-1H-pyrazolo- [3,4-d]pyrimidine bromination->bromo_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield in Synthesis impure_reagents Impure Starting Materials low_yield->impure_reagents suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions side_reactions Side Reactions low_yield->side_reactions workup_loss Product Loss During Work-up low_yield->workup_loss purify_reagents Verify/Purify Reagents impure_reagents->purify_reagents optimize_conditions Optimize Temperature, Time, and Reagent Stoichiometry suboptimal_conditions->optimize_conditions monitor_reaction Monitor Reaction by TLC to Minimize Side Products side_reactions->monitor_reaction optimize_workup Optimize pH and Extraction/ Precipitation Procedures workup_loss->optimize_workup

References

Technical Support Center: Suzuki Coupling with Brominated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during Suzuki-Miyaura cross-coupling reactions with brominated pyrazolopyrimidine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low to no conversion of my brominated pyrazolopyrimidine starting material. What are the likely causes and how can I address this?

A1: Low or no conversion in Suzuki coupling with brominated pyrazolopyrimidines can often be attributed to several factors, primarily related to the catalyst system and reaction conditions.

  • Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atoms within the pyrazolopyrimidine ring system can coordinate to the palladium catalyst, leading to its deactivation and low product yields.[1][2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][4][5] These ligands can shield the palladium center, preventing coordination with the nitrogen atoms of the heterocycle.[3] Using a pre-formed palladium precatalyst can also be beneficial.[1] A slow addition of the brominated pyrazolopyrimidine to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

  • Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient ring like pyrazolopyrimidine should facilitate oxidative addition, other factors can impede this crucial step.[2]

    • Solution: Increasing the reaction temperature may help overcome the activation barrier for oxidative addition.[2][4] Screening different palladium sources and ligands is also recommended. More electron-rich and sterically hindered ligands can facilitate this step.[2][6]

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) source, it must be reduced in situ.

    • Solution: Ensure your palladium source is active. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.[1][4]

  • Poor Solubility: Pyrazolopyrimidines can have poor solubility in common organic solvents, which can hinder the reaction rate.[1]

    • Solution: Screen different solvents or solvent mixtures. Common choices include dioxane/water, THF/water, DMF, or toluene.[1][4] Increasing the reaction temperature can also improve solubility.[1]

Q2: My reaction is producing a significant amount of a debrominated pyrazolopyrimidine byproduct. What is causing this and how can I prevent it?

A2: The formation of a debrominated byproduct is a common side reaction, often a result of protodeboronation of the boronic acid coupling partner, followed by a competing reduction pathway.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] This is particularly problematic with electron-deficient heteroaryl boronic acids.[1]

    • Solution: Use more stable boronic esters, such as pinacol or MIDA esters, which are less susceptible to protodeboronation.[1][7] Running the reaction under anhydrous conditions can also minimize this side reaction.[1] The choice of a milder base, such as K₃PO₄ or Cs₂CO₃, can also be beneficial.[4][8]

  • Catalyst System: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.

    • Solution: Research has shown that a tandem catalyst system of XPhosPdG2 and XPhos can be effective in avoiding the debromination reaction when coupling with 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[9][10]

Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid.

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1]

    • Solution: It is crucial to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]

  • Pd(II) Mediated Homocoupling: This can occur if the Pd(0) species is not efficiently generated or maintained.

    • Solution: Adding a mild reducing agent to the reaction mixture can sometimes help.[1] Ensuring optimal conditions for the generation and stability of the Pd(0) catalyst is key.

Data Presentation: Optimization of Suzuki Coupling Conditions

The following tables summarize reaction conditions that have been successfully employed for the Suzuki coupling of brominated pyrazolopyrimidines and related nitrogen-containing heterocycles.

Table 1: Optimization of Suzuki Coupling for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [9]

EntryCatalyst (mol%)Ligand (mol%)Base (3 equiv.)SolventTemperature (°C)Time (min)Yield (%)
1PdCl₂(dppf) (5)-Na₂CO₃Dioxane110409
2PdCl₂(dppf) (5)-K₂CO₃Dioxane1104017
3XPhosPdG2 (2.5)XPhos (5)K₂CO₃Dioxane1104065
4XPhosPdG2 (5)XPhos (10)K₂CO₃Dioxane1104067

Reaction performed with p-methoxyphenylboronic acid under microwave irradiation.

Table 2: General Starting Conditions for Suzuki Coupling of Heteroaryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/Water (4:1)100
Pd(PPh₃)₄ (5)-K₂CO₃ (3)THF/Water (4:1)110 (Microwave)
PdCl₂(dppf) (3-5)-Cs₂CO₃ (2)DMF80-100

These are general starting points and may require optimization for specific brominated pyrazolopyrimidine substrates.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of Brominated Pyrazolopyrimidines [11]

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Brominated pyrazolopyrimidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 2:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the brominated pyrazolopyrimidine, the boronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-40 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can then be worked up by transferring it to a separatory funnel, extracting with an organic solvent (e.g., ethyl acetate), washing the combined organic layers with brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Workflow start Low or No Yield cat_issue Potential Catalyst Issue? start->cat_issue cond_issue Suboptimal Conditions? start->cond_issue cat_poison Catalyst Poisoning by N-Heterocycle cat_issue->cat_poison Yes inactive_cat Inactive Pd(0) Catalyst cat_issue->inactive_cat Yes sol_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cat_poison->sol_ligand sol_precatalyst Use a Pre-formed Precatalyst cat_poison->sol_precatalyst sol_degas Thoroughly Degas & Use Inert Atmosphere inactive_cat->sol_degas solubility Poor Solubility cond_issue->solubility Yes temp Low Temperature cond_issue->temp Yes base_solvent Incorrect Base/Solvent cond_issue->base_solvent Yes sol_solvent Screen Solvents (Dioxane, THF, DMF, Toluene + Water) solubility->sol_solvent sol_temp Increase Reaction Temperature solubility->sol_temp temp->sol_temp sol_base Screen Bases (K3PO4, Cs2CO3, K2CO3) base_solvent->sol_base

Caption: A flowchart for troubleshooting low yield in Suzuki coupling reactions.

Key Side Reactions in Suzuki Coupling of Brominated Pyrazolopyrimidines

Side_Reactions main_reactants Brominated Pyrazolopyrimidine + Aryl Boronic Acid desired_product Desired Coupled Product main_reactants->desired_product Pd Catalyst, Base side_reactions Side Reactions main_reactants->side_reactions protodeboronation Protodeboronation side_reactions->protodeboronation homocoupling Homocoupling side_reactions->homocoupling catalyst_poisoning Catalyst Poisoning side_reactions->catalyst_poisoning debromination Debrominated Pyrazolopyrimidine protodeboronation->debromination Leads to biaryl Biaryl Product (from Boronic Acid) homocoupling->biaryl Forms inactive_catalyst Inactive Pd-N Complex catalyst_poisoning->inactive_catalyst Results in

Caption: Common side reactions in Suzuki coupling of brominated pyrazolopyrimidines.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines, offering potential causes and solutions in a question-and-answer format.

Q1: I am getting a very low yield for my 4-substituted pyrazolo[3,4-d]pyrimidine synthesis. What are the possible reasons and how can I improve it?

A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For instance, in a Biginelli-like multicomponent cyclocondensation, refluxing for an extended period might be necessary.[1]

  • Suboptimal Catalyst: The catalyst used may not be efficient enough.

    • Solution: Experiment with different catalysts. For cyclocondensation reactions, acidic catalysts like HCl are commonly used.[1] In other syntheses, base catalysts such as sodium ethoxide might be required.[2]

  • Poor Solvent Choice: The solvent may not be suitable for the reaction.

    • Solution: The choice of solvent is crucial. Ethanol is often used as a green and effective solvent.[3] For reactions involving phosphorus oxychloride (POCl₃), chloroform is a common choice.[4][5] Consider the solubility of your starting materials and the reaction temperature when selecting a solvent.

  • Degradation of Starting Materials or Product: The reactants or the final product might be sensitive to the reaction conditions.

    • Solution: If your compounds are heat-sensitive, consider running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer a way to reduce reaction times and potentially minimize degradation.[6]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize side reactions?

A2: The formation of byproducts is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Control of Reaction Temperature: Temperature fluctuations can lead to the formation of undesired products.

    • Solution: Maintain a stable and optimized reaction temperature. For some reactions, starting at a lower temperature and gradually increasing it might be beneficial.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions.

    • Solution: Ensure the purity of your reactants and solvents before starting the reaction. Recrystallization or column chromatography of starting materials may be necessary.

  • Alternative Synthetic Route: The chosen synthetic pathway may be prone to side reactions.

    • Solution: Consider alternative synthetic strategies. For example, a one-pot synthesis might reduce the number of steps and the potential for byproduct formation.[7]

Q3: The purification of my 4-substituted pyrazolo[3,4-d]pyrimidine is proving to be difficult. What purification techniques are most effective?

A3: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Crystallization: This is often the most effective method for obtaining highly pure compounds.

    • Solution: Experiment with different solvent systems for recrystallization. Common solvents include ethanol, dioxane, and mixtures of diethyl ether and petroleum ether.[2][4]

  • Column Chromatography: If crystallization is not effective, column chromatography is a good alternative.

    • Solution: A careful selection of the stationary phase (e.g., silica gel) and the eluent system is critical. A gradient elution might be necessary to separate closely related compounds.

  • Washing: Simple washing steps can sometimes remove a significant amount of impurities.

    • Solution: Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can be an effective initial purification step. For example, washing with a cold mixture of ethanol and water has been reported.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines?

A1: Common precursors include 5-aminopyrazoles, which can be reacted with various reagents to construct the pyrimidine ring.[7][8] For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be cyclized with formamide.[9] Another key intermediate is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which can be synthesized and subsequently substituted at the 4-position with various amines.[4][9]

Q2: What are the typical reaction conditions for introducing a substituent at the 4-position?

A2: The conditions for introducing a substituent at the 4-position largely depend on the nature of the starting material and the desired substituent. A common method involves the nucleophilic substitution of a 4-chloro-pyrazolo[3,4-d]pyrimidine with an appropriate amine. This reaction is often carried out in a solvent like isopropanol or toluene at elevated temperatures.[4][9]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing these compounds?

A3: Yes, green chemistry approaches are being explored. The use of ethanol as a reaction solvent is considered a greener alternative to more hazardous solvents.[3] Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, reduced energy consumption, and often higher yields.[6]

Q4: How can I confirm the structure of my synthesized 4-substituted pyrazolo[3,4-d]pyrimidine?

A4: A combination of spectroscopic techniques is essential for structural confirmation. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the chemical structure and connectivity of atoms.[1][9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.[1]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule if a suitable single crystal can be obtained.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-substituted Pyrazolo[3,4-d]pyrimidines

Starting Material(s)Reagent(s)/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carboxylate, Formamide--1908-[9]
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onePOCl₃-1066-[9]
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, 4-Aminobenzoic acid-IsopropanolReflux16-18-[9]
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Aromatic aldehydes, UreaHClRefluxReflux--[1]
Arylidene derivative, ThioureaSodium ethoxideEthanolReflux367[2]
4-Chloro-1-[2-chloro-2-(4-halophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine, Benzylamine-TolueneRoom Temp48-[4]

Note: Yields are not always reported in the literature and can vary significantly based on the specific substrates used.

Experimental Protocols

General Procedure for the Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine:

This protocol is based on a common synthetic route described in the literature.[9]

  • Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenylhydrazine in ethanol at 80°C for 4 hours.

  • Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The product from Step 1 is further cyclized with formamide at 190°C for 8 hours.

  • Step 3: Chlorination: The pyrazolo[3,4-d]pyrimidinone from Step 2 is chlorinated using phosphorus oxychloride (POCl₃) at 106°C for 6 hours to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

General Procedure for the Substitution at the 4-Position:

This protocol illustrates a typical nucleophilic substitution reaction.[4][9]

  • To a solution of 4-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., isopropanol or toluene), add the desired amine.

  • The reaction mixture is then heated under reflux for a specified period (e.g., 16-48 hours), and the progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified, typically by recrystallization from a suitable solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidine cluster_optimization Optimization & Analysis start Starting Materials (e.g., 5-Aminopyrazole) reaction Reaction (e.g., Cyclocondensation, Substitution) start->reaction Reagents, Catalyst, Solvent crude Crude Product reaction->crude Work-up purification Purification (Crystallization, Chromatography) crude->purification analysis Characterization (NMR, MS, IR) purification->analysis optimization Reaction Condition Optimization (T, t, Catalyst) analysis->optimization Low Yield or Impure? final_product Pure 4-Substituted Pyrazolo[3,4-d]pyrimidine analysis->final_product Acceptable Yield & Purity optimization->reaction Modify Conditions

Caption: General workflow for synthesis and optimization.

References

Technical Support Center: Overcoming Solubility Challenges of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with pyrazolo[3,4-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-d]pyrimidine derivative shows poor solubility in aqueous buffers, affecting my in vitro assays. What are the initial steps I can take to improve its solubility?

A1: Low aqueous solubility is a known challenge for the pyrazolo[3,4-d]pyrimidine class of compounds, which can lead to unreliable in vitro results.[1] Here are some initial troubleshooting steps:

  • Co-solvents: While these molecules are often soluble in organic solvents like DMSO, using a minimal amount of a biocompatible co-solvent such as ethanol or propylene glycol in your aqueous buffer can be a simple and effective first step.[2]

  • pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[3][4] For weakly acidic drugs, increasing the pH can enhance solubility, while for weakly basic drugs, a lower pH is generally more favorable.[4]

  • Micronization: Reducing the particle size of your compound through techniques like micronization increases the surface area available for dissolution, which can improve the dissolution rate.[2]

Q2: I'm considering more advanced methods to enhance the solubility of my lead compound for in vivo studies. What are the most promising strategies for pyrazolo[3,4-d]pyrimidine derivatives?

A2: For preclinical and clinical development, more robust solubilization strategies are often necessary. Key approaches for this class of compounds include:

  • Prodrug Synthesis: This is a well-established strategy to improve the physicochemical properties of drug candidates.[1] For pyrazolo[3,4-d]pyrimidines, creating a more water-soluble prodrug that metabolically converts to the active parent drug in vivo has proven successful.[1][5][6]

  • Formulation with Polymeric Carriers (Amorphous Solid Dispersions): Dispersing the drug in an inert, hydrophilic polymer can create a stabilized amorphous form with higher apparent water solubility.[7][8][9]

  • Nanosystem Encapsulation: Formulating the derivatives into nanosystems like liposomes or albumin-based nanoparticles can overcome poor water solubility and improve pharmacokinetic properties.[10][11]

Q3: How does structural modification of the pyrazolo[3,4-d]pyrimidine scaffold impact solubility?

A3: Strategic structural modifications can inherently improve aqueous solubility. One effective approach is the disruption of molecular planarity and symmetry. High planarity can lead to strong crystal packing, which in turn reduces solubility.[12] Introducing non-planar or asymmetrical groups can disrupt this packing, leading to a significant increase in solubility.[13]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays due to compound precipitation.

Problem: The pyrazolo[3,4-d]pyrimidine derivative precipitates out of the cell culture medium during the experiment, leading to variable and unreliable data.

Troubleshooting Workflow:

start Compound Precipitation in Assay step1 Visually confirm precipitation under a microscope start->step1 step2 Prepare stock solution in 100% DMSO step1->step2 step3 Test serial dilutions of DMSO stock in media step2->step3 step4 Determine highest concentration without precipitation step3->step4 step5 Is the soluble concentration sufficient for the assay? step4->step5 yes Yes step5->yes no No step5->no solution1 Proceed with assay at the determined concentration yes->solution1 step6 Explore solubilization techniques: - Co-solvents (e.g., Ethanol, PEG) - pH adjustment of media - Formulation with cyclodextrins no->step6 end Assay Optimized solution1->end step7 Re-evaluate solubility and assay performance step6->step7 step7->end

Caption: Troubleshooting workflow for compound precipitation in cell-based assays.

Issue: Low bioavailability in pharmacokinetic studies despite good in vitro activity.

Problem: The compound shows high potency in vitro but fails to achieve desired plasma concentrations in animal models, likely due to poor absorption resulting from low solubility.

Potential Solutions and Experimental Workflow:

  • Prodrug Approach: Synthesize a water-soluble prodrug of the active compound.

  • Nanosystem Formulation: Encapsulate the compound in liposomes or nanoparticles.

  • Solid Dispersion Formulation: Create a solid dispersion with a hydrophilic polymer.

start Low In Vivo Bioavailability decision Select a Solubility Enhancement Strategy start->decision prodrug Prodrug Synthesis decision->prodrug Chemical Modification nano Nanosystem Formulation decision->nano Formulation solid_disp Solid Dispersion decision->solid_disp Formulation char_prodrug Characterize Prodrug: - Solubility - Plasma Stability - Conversion to Active Drug prodrug->char_prodrug char_nano Characterize Nanosystem: - Particle Size & Zeta Potential - Entrapment Efficiency - In Vitro Release nano->char_nano char_solid_disp Characterize Solid Dispersion: - Amorphous State (DSC/XRD) - Dissolution Rate solid_disp->char_solid_disp pk_study Perform Comparative Pharmacokinetic (PK) Studies in Animal Models char_prodrug->pk_study char_nano->pk_study char_solid_disp->pk_study analysis Analyze Plasma Concentrations of Parent Drug pk_study->analysis end Optimized In Vivo Exposure analysis->end

Caption: Workflow for addressing low bioavailability of pyrazolo[3,4-d]pyrimidines.

Quantitative Data Summary

The following tables summarize the improvement in aqueous solubility achieved through various techniques for pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: Solubility Enhancement via Prodrug Strategy

CompoundTypeAqueous Solubility (µg/mL)Fold IncreaseReference
Parent Drug 1 Pyrazolo[3,4-d]pyrimidine< 0.1-[1]
Prodrug 7 N-methylpiperazino carbamate of 1> 1000> 10,000[1]
Parent Drug 2 Pyrazolo[3,4-d]pyrimidine< 0.1-[1]
Prodrug 8 N-methylpiperazino carbamate of 2> 1000> 10,000[1]

Table 2: Cytotoxicity of a Pyrazolo[3,4-d]pyrimidine (SI306) with and without Polymer Formulation in Glioblastoma Cell Lines

Cell LineFormulationIC₅₀ (µM)Reference
GIN8 SI306 in 1% DMSO11.2[14]
SI306 with Polymer 1~10[14]
SI306 with Polymer 2~12[14]
GIN28 SI306 in 1% DMSO7.7[14]
SI306 with Polymer 1~8[14]
SI306 with Polymer 2~9[14]
GCE28 SI306 in 1% DMSO7.2[14]
SI306 with Polymer 1~7[14]
SI306 with Polymer 2~8[14]

This data indicates that formulating the inhibitor with polymers to increase aqueous solubility does not compromise its potency.[14]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

This protocol is a generalized method for preparing solid dispersions for screening purposes.

  • Stock Solution Preparation: Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine derivative in a suitable organic solvent (e.g., DMSO, methanol, or a mixture thereof).

  • Polymer Solution Preparation: Prepare stock solutions of various hydrophilic polymers (e.g., PVP, PVA, Soluplus®) in an appropriate solvent (often water or an alcohol).

  • Dispensing: Accurately dispense a specific volume of the drug stock solution into a receiving vessel (e.g., a well of a 96-well plate or a glass vial).

  • Polymer Addition: Add the polymer solution to the drug solution. The drug-to-polymer ratio can be varied to screen for the optimal composition (e.g., 1:9, 2:8 w/w).

  • Solvent Evaporation: Evaporate the solvent(s) under controlled conditions. This can be done at room temperature, under a stream of nitrogen, or in a vacuum oven at a temperature below the glass transition temperature of the polymer and the boiling point of the solvent.

  • Characterization:

    • Dissolution Testing: Reconstitute the dried solid dispersion in an aqueous buffer (e.g., PBS, pH 7.4) and measure the concentration of the dissolved drug over time using HPLC-UV.

    • Physical State Analysis: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Protocol 2: Synthesis of a Water-Soluble Carbamate Prodrug

This protocol outlines a general one-pot, two-step procedure for synthesizing carbamate-based prodrugs of pyrazolo[3,4-d]pyrimidines containing a secondary amine.[6]

  • Activation: Dissolve the parent pyrazolo[3,4-d]pyrimidine derivative in a suitable anhydrous solvent (e.g., dichloromethane). Add a base (e.g., sodium bicarbonate). Cool the mixture in an ice bath.

  • Slowly add a solution of an activating agent like triphosgene in the same solvent. This reaction generates a reactive carbonyl-chloride intermediate.[6]

  • Carbamate Formation: To the reaction mixture containing the intermediate, add the desired solubilizing alcohol (e.g., one containing a tertiary amine group like N-methylpiperazine ethanol).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove unreacted reagents and byproducts, and purify the final prodrug using column chromatography or recrystallization.

  • Confirmation: Characterize the structure and purity of the resulting prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway

Pyrazolo[3,4-d]pyrimidines are frequently designed as kinase inhibitors.[15][16] For instance, many derivatives act as inhibitors of cytoplasmic tyrosine kinases like Src and Abl.[7] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Kinase Receptor->Src activates Abl Abl Kinase Receptor->Abl activates PDK Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Src->PDK Abl->PDK Proliferation Cell Proliferation PDK->Proliferation Survival Cell Survival PDK->Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Src Inhibitor->Abl

Caption: Inhibition of Src/Abl kinase signaling by pyrazolo[3,4-d]pyrimidine derivatives.

References

Technical Support Center: Enhancing the Stability of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions regarding the stability and degradation of this compound and its derivatives.

Q1: What are the primary degradation pathways for pyrazolopyrimidine derivatives?

A: Pyrazolo[3,4-d]pyrimidine derivatives, like many heterocyclic compounds, are susceptible to degradation through several mechanisms. The most common pathways include hydrolysis, oxidation, and photolysis.[1] The specific degradation profile of a 4-bromo derivative will depend on the other substituents on the ring system and the precise experimental conditions.

  • Hydrolysis: The pyrimidine ring can be susceptible to cleavage under acidic or basic conditions. The bromo-substituent itself can also be a target for nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxylated impurities.

  • Oxidation: The electron-rich pyrazolopyrimidine core can be sensitive to oxidative conditions.[1] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of N-oxides or other oxidized species.

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[1] Photolytic degradation pathways can be complex, involving radical mechanisms or rearrangements. It is crucial to handle these compounds in light-protected containers.

Parent 4-Bromo-1H-pyrazolo [3,4-d]pyrimidine Hydrolysis Hydrolysis Product (e.g., 4-hydroxy derivative) Parent->Hydrolysis Acid/Base H₂O Oxidation Oxidation Product (e.g., N-oxide) Parent->Oxidation H₂O₂ Photolysis Photolytic Degradants (Complex mixture) Parent->Photolysis UV Light

Caption: Potential degradation pathways for the core structure.

Q2: My compound appears to be degrading upon storage. What are the recommended storage conditions?

A: To ensure the long-term stability of this compound derivatives, proper storage is critical. Information from forced degradation studies helps establish optimal storage conditions.

  • Solid State: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture. Storage at low temperatures (-20°C or -80°C) in a desiccated environment is highly recommended.

  • In Solution: Solutions are generally less stable than the solid material. If you must store solutions, use a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare solutions fresh whenever possible. For short-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation and store at -80°C. Avoid repeated freeze-thaw cycles.[2]

Q3: I observe new, unexpected peaks in my HPLC analysis. How can I determine if they are degradation products?

A: Distinguishing between synthesis-related impurities and degradation products is a common challenge. A systematic approach, often involving a forced degradation study, is the most reliable way to identify degradants.[1][2] This process helps develop a stability-indicating analytical method.[1]

The workflow below outlines the process to characterize the stability of your compound and identify potential degradants.

start Prepare pure compound stock solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, UV) start->stress analysis Analyze via Stability-Indicating HPLC stress->analysis compare Compare stressed sample chromatograms to control analysis->compare identify Identify & Characterize New Peaks (e.g., LC-MS) compare->identify New peaks observed no_change Compound is stable under these conditions compare->no_change No significant change end Degradation profile established identify->end

Caption: Workflow for a forced degradation study.

Q4: How can I improve the stability of my derivative in aqueous media for biological assays?

A: Poor aqueous solubility is often linked to poor stability in aqueous buffers and can hinder biological testing.[3] A prodrug strategy is a common and effective approach to overcome this.[3]

  • Prodrug Approach: This involves chemically modifying the molecule to attach a water-solubilizing group (e.g., a phosphate, an amino acid, or a polyethylene glycol chain). This group is designed to be cleaved in vivo or in vitro by enzymes (like phosphatases or esterases) to release the active parent drug. This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives to improve their aqueous solubility and pharmacokinetic properties.[3]

Section 2: Key Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are generalized and should be optimized for your specific derivative.

Protocol 1: General Protocol for Forced Degradation Studies

This protocol outlines the typical stress conditions used to evaluate the intrinsic stability of a drug substance.[1]

  • Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 2, 6, 12, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% (v/v) hydrogen peroxide. Keep the sample at room temperature and protect it from light. Monitor over several hours.

  • Thermal Degradation: Transfer the solid compound to a vial and place it in a temperature-controlled oven (e.g., 80°C). Separately, incubate a stock solution at a high temperature (e.g., 60°C). Analyze samples at various time points.

  • Photolytic Degradation: Expose a stock solution and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: General Protocol for a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[4]

  • Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid in the aqueous phase to improve peak shape).

    • Analyze a mixture of the unstressed and stressed samples (from the forced degradation study) to see if all peaks are well-resolved.

    • Adjust the gradient slope, initial/final organic solvent percentage, and flow rate to achieve a resolution of >1.5 between the parent peak and the closest eluting degradant peak.

  • Wavelength Selection: Use a photodiode array (PDA) detector to acquire UV spectra of all peaks. Select a detection wavelength that provides a good response for both the parent compound and the major degradation products.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the parent peak is pure in the presence of degradants (e.g., using peak purity analysis from the PDA detector).

Section 3: Illustrative Stability Data

The following table summarizes representative data from a forced degradation study on a hypothetical this compound derivative. The goal of such a study is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.[2]

Stress ConditionParametersTypical Degradation (%)*Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 12h12%Debromination, ring opening
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 4h18%4-Hydroxy derivative, ring opening
Oxidation 3% H₂O₂, RT, 24h15%N-oxides
Thermal (Solid) 80°C, 48h< 2%Minimal degradation
Thermal (Solution) 60°C, 48h8%Varies
Photolytic (Solution) ICH Q1B conditions22%Complex mixture of photoproducts

*Note: These values are for illustrative purposes only and will vary significantly based on the specific molecular structure and experimental conditions.

Section 4: Troubleshooting Guide for Compound Instability

If you are consistently observing degradation, use the following flowchart to help diagnose the potential source of the issue.

start Unexplained impurity or low yield observed q1 Does the issue persist with freshly prepared/purified compound? start->q1 a1_yes Instability is likely related to storage/ handling conditions q1->a1_yes Yes a1_no Impurity may be from synthesis (byproduct) q1->a1_no No q2 Is the compound exposed to light or non-inert atmosphere? a1_yes->q2 a2_yes Implement photoprotection (amber vials) and use inert gas (Ar/N₂) q2->a2_yes Yes q3 Is the compound in an aqueous or protic solvent? q2->q3 No end Review storage (temp, desiccation) and handling protocols a2_yes->end a3_yes Possible hydrolysis. Use anhydrous aprotic solvents. Prepare fresh. q3->a3_yes Yes q4 Are there potential oxidants or reactive species in the medium? q3->q4 No a3_yes->end a4_yes Possible oxidation. Degas solvents and avoid peroxide-forming solvents. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting flowchart for unexpected degradation.

References

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic methodologies involving pyrazolo[3,4-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing undesirable debromination side reactions during cross-coupling experiments.

Troubleshooting Guides

Issue: Significant Debromination Observed in Suzuki-Miyaura Coupling

Symptom: You are performing a Suzuki-Miyaura coupling on a bromo-pyrazolo[3,4-d]pyrimidine, and along with your desired coupled product, you observe a significant amount of the debrominated starting material or the corresponding protonated pyrazolo[3,4-d]pyrimidine.

Root Cause Analysis and Solutions:

Debromination in Suzuki-Miyaura reactions is a common side reaction, often promoted by the choice of catalyst, base, and reaction temperature. The mechanism is thought to involve the formation of a palladium-hydride species which can then react with the aryl bromide, leading to the replacement of the bromine atom with a hydrogen atom.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its corresponding ligand is critical. For electron-rich heterocyclic systems like pyrazolo[3,4-d]pyrimidines, bulky electron-rich phosphine ligands are often effective in promoting the desired cross-coupling over debromination.

    • Recommendation: A highly effective catalyst system to prevent debromination is the use of a preformed palladium catalyst with a biarylphosphine ligand, such as XPhos Pd G2 in combination with additional XPhos ligand.[1][2] This tandem catalyst system has been shown to completely suppress debromination in similar heterocyclic systems.[1][2]

  • Base Selection: The base plays a crucial role in the Suzuki-Miyaura reaction, but strong bases can also promote the formation of palladium-hydride species, leading to debromination.

    • Recommendation: If you are observing significant debromination with strong bases like sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH), consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). It has been demonstrated that the base is a key promoter of the debromination reaction.[1]

  • Reaction Temperature and Method: Higher temperatures can sometimes favor the debromination pathway.

    • Recommendation: Consider lowering the reaction temperature. Alternatively, employing microwave irradiation can be highly effective. Microwave heating can significantly reduce reaction times and, in some cases, completely eliminate the formation of the debrominated byproduct, even at elevated temperatures.[1]

Issue: Debromination During Buchwald-Hartwig Amination

Symptom: When attempting to perform a Buchwald-Hartwig amination on a bromo-pyrazolo[3,4-d]pyrimidine, you isolate the debrominated pyrazolo[3,4-d]pyrimidine as a major byproduct.

Root Cause Analysis and Solutions:

Similar to Suzuki-Miyaura coupling, debromination in Buchwald-Hartwig amination is often a result of side reactions involving palladium-hydride species. The choice of catalyst, ligand, and base are key factors to control. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[3]

Troubleshooting Steps:

  • Catalyst and Ligand System: The combination of the palladium source and the phosphine ligand is paramount for a successful and clean amination reaction.

    • Recommendation: Utilize a robust catalyst system known for its efficiency in coupling with aryl chlorides and bromides. A combination of a palladium(0) source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as XPhos or SPhos is often a good starting point.[4][5] Pre-catalysts can also offer more reliable results.

  • Choice of Base: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine. However, excessively strong bases can contribute to debromination.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. If debromination is an issue, consider using a slightly milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher reaction temperatures.

  • Solvent and Temperature Optimization: The reaction solvent and temperature can influence the stability of the catalytic species and the rates of competing reaction pathways.

    • Recommendation: Anhydrous, deoxygenated solvents such as toluene or dioxane are standard. If debromination persists, try lowering the reaction temperature and extending the reaction time.

Issue: Debromination in Sonogashira Coupling Reactions

Symptom: During a Sonogashira coupling of a bromo-pyrazolo[3,4-d]pyrimidine with a terminal alkyne, you observe the formation of the debrominated pyrazolo[3,4-d]pyrimidine.

Root Cause Analysis and Solutions:

Debromination in Sonogashira couplings is less common than in Suzuki or Buchwald-Hartwig reactions but can still occur, particularly with electron-rich heterocyclic halides. The mechanism can involve the formation of palladium-hydride species or direct reduction of the aryl bromide.

Troubleshooting Steps:

  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium source and a copper(I) co-catalyst.

    • Recommendation: A common and effective catalyst combination is Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI).[6][7] If debromination is observed, ensure the quality and purity of your catalyst and reagents.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the alkyne and neutralize the generated HX.

    • Recommendation: Ensure the amine base is dry and of high purity. The choice of solvent (e.g., THF, DMF, or acetonitrile) can also be optimized.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can contribute to side reactions.

    • Recommendation: Consider switching to a copper-free Sonogashira protocol. These reactions often employ a palladium catalyst with a suitable phosphine ligand and a stronger base.

Frequently Asked Questions (FAQs)

Q1: I am observing significant debromination in my Suzuki-Miyaura coupling of a bromo-pyrazolo[3,4-d]pyrimidine. What is the first and most impactful change I should make to my protocol?

A1: The most critical factor is often the catalyst system. Switching to a modern, well-defined palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand, such as XPhos Pd G2 in combination with additional XPhos ligand, has been shown to be highly effective in eliminating debromination in similar heterocyclic systems.[1][2] This should be the first parameter you optimize.

Q2: Can the position of the bromine atom on the pyrazolo[3,4-d]pyrimidine ring affect the likelihood of debromination?

A2: Yes, the electronic environment of the carbon-bromine bond can influence its reactivity. Bromine atoms at more electron-rich positions may be more susceptible to side reactions like debromination. While specific studies on the relative rates of debromination at different positions of the pyrazolo[3,4-d]pyrimidine core are not widely available, it is a factor to consider, and the general troubleshooting strategies outlined above should still be applicable.

Q3: Are there any general precautions I can take to minimize debromination in any palladium-catalyzed cross-coupling reaction with bromo-pyrazolo[3,4-d]pyrimidines?

A3: Yes, several general laboratory practices can help minimize side reactions:

  • Use High-Purity Reagents: Ensure your solvent and amine bases are anhydrous and your other reagents are of high purity. Water and other impurities can affect the catalytic cycle.

  • Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the palladium(0) catalyst and lead to side reactions.

  • Use a Pre-catalyst: Palladium pre-catalysts are often more stable and provide more reproducible results than generating the active Pd(0) species in situ.

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures, which can favor byproduct formation.

Data Summary

The following table summarizes the key reaction parameters for a successful Suzuki-Miyaura coupling of a bromo-pyrazolopyrimidine with minimal to no debromination, based on findings from a closely related pyrazolo[1,5-a]pyrimidine system.[1]

ParameterCondition for High Yield of Coupled ProductCondition Leading to Debromination
Catalyst XPhos Pd G2 (2.5 mol%) + XPhos (5 mol%)PdCl₂(PPh₃)₂ (5 mol%)
Base K₂CO₃ (2.0 equiv.)Na₂CO₃ (2.0 equiv.) or KOH (2.0 equiv.)
Solvent EtOH/H₂O (4:1)Dioxane
Temperature 135 °C (Microwave)110 °C (Conventional Heating)
Reaction Time 40 min12 h
Yield (Coupled) 91%9%
Yield (Debrominated) 0%91%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Pyrazolo[3,4-d]pyrimidine with Minimal Debromination (Adapted from a pyrazolo[1,5-a]pyrimidine protocol[1])

Reagents:

  • Bromo-pyrazolo[3,4-d]pyrimidine (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • XPhos Pd G2 (0.025 equiv.)

  • XPhos (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Ethanol/Water (4:1 mixture), degassed

Procedure:

  • To a microwave reaction vial, add the bromo-pyrazolo[3,4-d]pyrimidine, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Add the degassed ethanol/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 135 °C and hold for 40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromo-Pyrazolo[3,4-d]pyrimidine (General Protocol)

Reagents:

  • Bromo-pyrazolo[3,4-d]pyrimidine (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • XPhos (0.08 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add the bromo-pyrazolo[3,4-d]pyrimidine.

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add the anhydrous, degassed toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Troubleshooting_Debromination start Significant Debromination Observed catalyst Optimize Catalyst System (e.g., XPhos Pd G2 / XPhos) start->catalyst Step 1 base Change Base (e.g., K2CO3, Cs2CO3) catalyst->base Step 2 temp Adjust Reaction Conditions (Lower Temp or Microwave) base->temp Step 3 end Debromination Minimized temp->end

Caption: Troubleshooting workflow for addressing debromination in pyrazolo[3,4-d]pyrimidine cross-coupling reactions.

Debromination_Mechanism cluster_suzuki Suzuki-Miyaura Cycle cluster_debromination Debromination Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) H-Pd(II)-X(L2) Pd-Hydride Species Ar-Pd(II)-Br(L2)->H-Pd(II)-X(L2) Side Pathway Ar-R Desired Product Ar-Pd(II)-R(L2)->Ar-R Ar-R->Pd(0)L2 Reductive Elimination Ar-H Debrominated Byproduct H-Pd(II)-X(L2)->Ar-H Reaction with Ar-Br Base Base Base->H-Pd(II)-X(L2) Promotes Formation

Caption: Proposed mechanism for debromination as a side reaction in palladium-catalyzed cross-coupling.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. The pyrazolo[3,4-d]pyrimidine core is a key structural motif in many biologically active compounds, making its functionalization a critical step in drug discovery and development. This guide is designed to address specific issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the electronic nature of the pyrazolo[3,4-d]pyrimidine ring system. The presence of multiple nitrogen atoms can lead to:

  • Catalyst Inhibition: The lone pairs on the pyrimidine and pyrazole nitrogens can coordinate to the palladium catalyst, leading to deactivation.

  • Substrate Reactivity: The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring can influence the oxidative addition step of the catalytic cycle.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can reduce the yield of the desired product.

Q2: Which type of palladium catalyst is a good starting point for screening?

A2: For initial screening, a versatile palladium source like Pd(OAc)₂ or a pre-catalyst such as Pd₂(dba)₃ is often used in combination with a suitable phosphine ligand. For more challenging couplings, using well-defined pre-catalysts that incorporate a bulky, electron-rich phosphine ligand (e.g., XPhos-Pd-G3) can offer improved reactivity and stability.

Q3: How critical is the choice of ligand for these reactions?

A3: Ligand selection is paramount for successful cross-coupling with heteroaromatic substrates. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help mitigate catalyst inhibition by the nitrogen-containing substrate.

Q4: What is the role of the base in these coupling reactions?

A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for activating the amine in the Buchwald-Hartwig amination. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The optimal base is substrate and reaction dependent and often needs to be screened.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Strategy
Catalyst Inactivity or Inhibition 1. Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, SPhos, RuPhos) to protect the palladium center. 2. Consider using a pre-formed palladium(0) catalyst or a pre-catalyst to ensure the active catalytic species is present. 3. Increase the catalyst and ligand loading (e.g., from 2-5 mol% to 5-10 mol%).
Suboptimal Reaction Conditions 1. Temperature: Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion. 2. Solvent: Screen different solvents. Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. The addition of water can be beneficial in Suzuki reactions. 3. Base: The choice of base is critical. For Suzuki reactions, K₂CO₃ or K₃PO₄ are good starting points. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS may be necessary.
Poor Quality of Reagents 1. Ensure the this compound starting material is pure. 2. For Suzuki reactions, verify the quality of the boronic acid or ester. 3. Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Strategy
Hydrodehalogenation (Debromination) The rate of hydrodehalogenation is competitive with the desired cross-coupling.1. Lower the reaction temperature. 2. Use a less polar solvent. 3. Switch to a more active catalyst/ligand system to accelerate the cross-coupling reaction.
Homocoupling of Starting Material This can be promoted by the presence of oxygen or high temperatures.1. Thoroughly degas all solvents and the reaction mixture. 2. Maintain a positive pressure of an inert gas throughout the reaction. 3. Lower the reaction temperature if possible.
Protodeboronation (in Suzuki Reactions) The boronic acid is unstable under the reaction conditions.1. Use the boronic acid as the limiting reagent or use a smaller excess. 2. Use anhydrous conditions. 3. Switch to a more stable boronic acid derivative, such as a pinacol ester.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for structurally similar N-heterocycles. Note: These are starting points, and optimization is likely required for this specific substrate.

Table 1: Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90-100Moderate to Good[1]
Pd(OAc)₂ (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (MW)Good to Excellent[2]
PdCl₂(dppf) (5)-Na₂CO₃ (2)DMF100Moderate[3]

Table 2: Heck Reaction

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF100-120ModerateGeneral Protocol
Pd(OAc)₂ (1)-K₂CO₃ (2)DMA140Moderate to GoodGeneral Protocol

Table 3: Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N or i-Pr₂NH (2-3)THF or DMFRT - 80Good[4]
Pd(OAc)₂ (3)XPhos (6)Et₃N (2)DMF100Good (Cu-free)

Table 4: Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ (2-5)XPhos or RuPhos (4-10)NaOtBu or K₃PO₄ (1.5-2)Toluene or Dioxane80-110Moderate to Good[5]
Pd(OAc)₂ (2)tBuDavePhos (4)NaOtBu (1.4)Toluene100Good[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture at 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of this compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (sp2-sp2) heck Heck reaction_type->heck C-C (sp2-sp2 vinyl) sonogashira Sonogashira reaction_type->sonogashira C-C (sp2-sp) buchwald Buchwald-Hartwig reaction_type->buchwald C-N catalyst_screen Screen Catalyst System (Pd Source + Ligand) suzuki->catalyst_screen heck->catalyst_screen sonogashira->catalyst_screen buchwald->catalyst_screen base_screen Screen Base catalyst_screen->base_screen solvent_temp_screen Screen Solvent & Temperature base_screen->solvent_temp_screen optimization Optimization solvent_temp_screen->optimization analysis Analyze Results (Yield, Purity) optimization->analysis troubleshooting Troubleshooting Guide analysis->troubleshooting Low Yield / Byproducts success Successful Coupling analysis->success High Yield troubleshooting->catalyst_screen Re-screen

Caption: Workflow for catalyst and condition selection.

Troubleshooting_Logic start Reaction Issue Encountered issue_type Identify Issue Type start->issue_type no_conversion Low / No Conversion issue_type->no_conversion byproducts Byproduct Formation issue_type->byproducts cause_conversion Potential Causes: - Catalyst Inhibition - Inactive Catalyst - Suboptimal Conditions no_conversion->cause_conversion cause_byproducts Potential Causes: - Hydrodehalogenation - Homocoupling - Protodeboronation byproducts->cause_byproducts solution_conversion Solutions: - Change Ligand/Catalyst - Increase Temp./Loading - Screen Base/Solvent cause_conversion->solution_conversion solution_byproducts Solutions: - Degas Thoroughly - Lower Temperature - Use Anhydrous Conditions - Use Boronic Ester cause_byproducts->solution_byproducts

Caption: Troubleshooting logic for common reaction issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to this compound?

A1: There are two primary, scalable synthetic routes for the preparation of this compound.

  • Route 1: Bromination of a Pyrazolo[3,4-d]pyrimidin-4-one Precursor: This route involves the initial synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-4-one intermediate, followed by a bromination step, typically using a reagent like phosphorus oxybromide (POBr₃).

  • Route 2: Sandmeyer Reaction of a 4-Amino-pyrazolo[3,4-d]pyrimidine Precursor: This alternative route begins with the synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine, which is then converted to the target bromo-compound via a Sandmeyer reaction.[1][2][3]

Q2: What are the key safety considerations when working with phosphorus oxybromide (POBr₃)?

A2: Phosphorus oxybromide is a hazardous chemical that requires strict safety protocols. Key considerations include:

  • Corrosivity: It causes severe skin burns and eye damage.[4][5]

  • Reactivity with Water: It reacts violently with water and moisture, releasing corrosive vapors.[4][5][6]

  • Handling: All manipulations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][5][6]

  • Storage: Store in a cool, dry, well-ventilated area away from water and oxidizing agents.[4]

Q3: How can I monitor the progress of the bromination and Sandmeyer reactions?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress, including the percentage of starting material, product, and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the mass of the desired product and identifying any side products.

Troubleshooting Guides

Route 1: Bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-one
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Bromination - Insufficient brominating agent (POBr₃)- Reaction temperature too low- Short reaction time- Poor quality of POBr₃- Increase the molar equivalents of POBr₃.- Gradually increase the reaction temperature, monitoring for side product formation.- Extend the reaction time.- Use freshly opened or properly stored POBr₃.
Formation of Side Products - Reaction temperature too high- Presence of moisture- Maintain the recommended reaction temperature.- Ensure all glassware and reagents are thoroughly dried before use.
Difficult Purification - Residual POBr₃- Tarry byproducts- Quench the reaction mixture carefully with ice-water and extract the product.- Perform a column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes).
Route 2: Sandmeyer Reaction of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Diazonium Salt - Temperature not maintained at 0-5 °C during diazotization- Impure sodium nitrite- Ensure the reaction mixture is kept consistently cold.- Use a fresh, high-purity source of sodium nitrite.
Decomposition of Diazonium Salt - Temperature too high- Premature addition of copper(I) bromide- Maintain a low temperature throughout the diazotization and subsequent reaction.- Add the copper(I) bromide solution slowly to the cold diazonium salt solution.
Formation of Phenolic Impurities - Reaction of the diazonium salt with water- Use a non-aqueous solvent if possible.- Work quickly to minimize the time the diazonium salt is in an aqueous solution.

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-one (Scalable Method)

This protocol is a general guideline and may require optimization for specific scales.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and formamide (10-15 volumes).

  • Reaction: Heat the mixture to 180-190 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate.

  • Purification: Filter the solid, wash with water, and then with a small amount of cold ethanol. Dry the product under vacuum.

Parameter Value
Starting Material 5-amino-1H-pyrazole-4-carboxamide
Reagent Formamide
Temperature 180-190 °C
Reaction Time 4-6 hours
Typical Yield 85-95%
Protocol 2: Bromination using Phosphorus Oxybromide (POBr₃)

Safety Note: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling hazardous materials.

  • Reaction Setup: In a dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) and phosphorus oxybromide (3-5 equivalents).

  • Reaction: Heat the mixture to 140-150 °C for 4-6 hours. The mixture will become a molten slurry.

  • Work-up: Cool the reaction mixture to below 100 °C and carefully quench by slowly adding to crushed ice with vigorous stirring.

  • Purification: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until pH 7-8. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Parameter Value
Starting Material 1H-pyrazolo[3,4-d]pyrimidin-4-one
Reagent Phosphorus Oxybromide (POBr₃)
Temperature 140-150 °C
Reaction Time 4-6 hours
Typical Yield 60-75%
Protocol 3: Sandmeyer Reaction of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
  • Diazotization:

    • In a reactor, dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Parameter Value
Starting Material 4-amino-1H-pyrazolo[3,4-d]pyrimidine
Reagents NaNO₂, HBr, CuBr
Temperature 0-10 °C
Reaction Time 2-3 hours
Typical Yield 50-65%

Visualizations

Scaling_Up_Synthesis cluster_route1 Route 1: Bromination cluster_route2 Route 2: Sandmeyer Reaction Start1 5-Amino-1H-pyrazole- 4-carboxamide Step1_1 Cyclization with Formamide Start1->Step1_1 Intermediate1 1H-Pyrazolo[3,4-d]pyrimidin-4-one Step1_1->Intermediate1 Step1_2 Bromination with POBr3 Intermediate1->Step1_2 Product1 This compound Step1_2->Product1 Start2 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Step2_1 Diazotization (NaNO2, HBr) Start2->Step2_1 Intermediate2 Diazonium Salt Step2_1->Intermediate2 Step2_2 Sandmeyer Reaction (CuBr) Intermediate2->Step2_2 Product2 This compound Step2_2->Product2

Caption: Synthetic routes for this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Reagents Are Reagents of Good Quality and Stoichiometry? Check_Temp->Check_Reagents Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Sufficient? Check_Reagents->Check_Time Yes Use_Fresh_Reagents Use Fresh/Pure Reagents & Adjust Stoichiometry Check_Reagents->Use_Fresh_Reagents No Increase_Time Increase Reaction Time Check_Time->Increase_Time No Monitor Monitor by TLC/HPLC Check_Time->Monitor Yes Adjust_Temp->Monitor Use_Fresh_Reagents->Monitor Increase_Time->Monitor

Caption: General troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This guide provides an objective comparison of the 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds: quinazoline, indole, and pyrrolopyrimidine. The comparison is supported by experimental data to aid researchers in making informed decisions for their drug development programs.

Introduction to Kinase Inhibitor Scaffolds

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a major therapeutic modality. The core scaffold of these inhibitors typically mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity.[1][2]

This compound: This scaffold is a purine isostere that has gained significant attention in medicinal chemistry.[1][2] Its structure allows for versatile substitutions at various positions, enabling the fine-tuning of inhibitor properties. The bromine atom at the 4-position serves as a convenient synthetic handle for introducing diverse functionalities. A notable example of a drug featuring this core is Ibrutinib, a highly successful Bruton's tyrosine kinase (BTK) inhibitor.[3]

Quinazoline: The quinazoline scaffold is another well-established purine mimic that has yielded several approved kinase inhibitors, including Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[4] Its rigid bicyclic structure provides a solid platform for developing potent and selective inhibitors.

Indole: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[5][6] In the context of kinase inhibition, indole derivatives have been developed to target a wide range of kinases, including VEGFR and CDK.[5][6]

Pyrrolopyrimidine: Structurally similar to the pyrazolo[3,4-d]pyrimidine scaffold, the pyrrolo[2,3-d]pyrimidine core is also a deaza-isostere of adenine.[7] This scaffold has been successfully employed in the development of inhibitors targeting various kinases, including EGFR and VEGFR.[7]

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following tables summarize key quantitative data for representative inhibitors from each scaffold class against common kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: Comparison of IC50 Values for EGFR Inhibitors

ScaffoldCompound ExampleTargetIC50 (nM)Cell Line/Assay Condition
Pyrazolo[3,4-d]pyrimidine Compound 16EGFR34Enzymatic Assay
Pyrazolo[3,4-d]pyrimidine Compound 7dEGFR180Enzymatic Assay
Quinazoline GefitinibEGFR15MTT Assay (A431 cells)
Quinazoline ErlotinibEGFR2Biochemical Assay
Indole (Not specified)EGFR(Data not directly comparable)-
Pyrrolopyrimidine PKI166EGFR<10Enzymatic Assay

Data sourced from multiple studies and may not be directly comparable.[8][9][10]

Table 2: Comparison of IC50 Values for VEGFR-2 Inhibitors

ScaffoldCompound ExampleTargetIC50 (nM)Cell Line/Assay Condition
Pyrazolo[3,4-d]pyrimidine Compound 12bVEGFR-263Enzymatic Assay
Pyrazolo[3,4-d]pyrimidine Compound II-1VEGFR-2(IC50 vs HepG2 cells: 5900)Cell-based Assay
Quinazoline VandetanibVEGFR-240Enzymatic Assay
Indole SunitinibVEGFR-235Enzymatic Assay
Pyrrolopyrimidine (Not specified)VEGFR-2(Data not directly comparable)-

Data sourced from multiple studies and may not be directly comparable.[11][12]

Table 3: Comparison of IC50 Values and Selectivity for BTK Inhibitors

ScaffoldCompoundBTK IC50 (nM)Selectivity Notes
Pyrazolo[3,4-d]pyrimidine Ibrutinib0.5Less selective, inhibits other kinases like EGFR, ITK, TEC.
Pyrazolo[3,4-d]pyrimidine Zanubrutinib<1More selective than Ibrutinib.
Pyrrolopyrimidine Acalabrutinib3Highly selective, minimal off-target activity on EGFR, ITK.

This table presents a more direct comparison as the data is often discussed in a comparative context in the literature.[7][13][14]

Table 4: Representative Pharmacokinetic Parameters

ScaffoldCompound ExampleTmax (h)Half-life (t1/2) (h)Bioavailability (%)
Pyrazolo[3,4-d]pyrimidine Ibrutinib1-24-6~2.9 (fasted)
Quinazoline Gefitinib3-7~48~60
Indole Sunitinib6-1240-60~49-64
Pyrrolopyrimidine (Data not available)---

Pharmacokinetic parameters can be highly dependent on the specific compound and formulation.[4][15]

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition, it is crucial to visualize the targeted signaling pathways and the experimental workflows used to evaluate inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Kinase Inhibitor (e.g., Pyrazolo[3,4-d]pyrimidine) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Development Scaffold_Selection Scaffold Selection (e.g., this compound) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Library_Synthesis->Kinase_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT/MTS) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Downstream Signaling) Cell_Viability->Western_Blot PK_Studies Pharmacokinetic Studies (ADME) Western_Blot->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Models PK_Studies->In_Vivo_Efficacy

Caption: General experimental workflow for kinase inhibitor evaluation.

References

A Comparative Analysis of the Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric analog of adenine, a fundamental component of ATP.[1][2] This structural similarity allows derivatives of this scaffold to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, leading to a wide array of biological activities. This guide provides a comparative overview of the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, with a focus on their anticancer properties, supported by experimental data from recent studies.

Anticancer Activity: A Multi-Targeted Approach

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of enzymes crucial for cancer cell proliferation and survival. These include cyclin-dependent kinases (CDKs), receptor tyrosine kinases like EGFR, VEGFR, and FLT3, as well as other enzymes such as dihydrofolate reductase (DHFR) and protein kinase D (PKD).[3][4][5][6][7]

Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives

The in vitro cytotoxic activity of various pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, providing a direct comparison of their potency.

Compound/DerivativeTarget/MechanismCell LineIC50 (µM)Reference
Series 1: Hydrazone Derivatives
VIIa (2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone)Antitumor57 different cell lines0.326 - 4.31[3]
Series 2: EGFR Inhibitors
12bEGFRWT, EGFRT790MA5498.21[8]
12bEGFRWT, EGFRT790MHCT-11619.56[8]
Series 3: FLT3 and VEGFR2 Inhibitors
33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea)Multikinase (FLT3, VEGFR2)MV4-11 (AML)Potent (in vivo)[7][9]
Series 4: DHFR Inhibitors
7f (arginine conjugate)DHFRMCF-7Potent[5]
7e (glutamic acid conjugate)DHFR-1.83[5]
Series 5: General Anticancer Screening
10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one)AntitumorMCF-711[10]
5eAntitumorHepatoma 74024.55[11]
5eAntitumorHepatoma 72216.28[11]
15 (cyano pyrazole derivative)AntitumorNCI-60 panel1.18 - 8.44[12]
16 (ethyl ester analogue)AntitumorNCI-60 panel0.018 - 9.98[12]

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives is often attributed to their ability to modulate specific signaling pathways. Two prominent examples are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of apoptosis.

EGFR Signaling Pathway Inhibition

Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a critical role in the proliferation and survival of many cancer types.[1][8] By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to cell growth arrest.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates EGF EGF EGF->EGFR Binds Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Induction of Apoptosis

Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, compound 7f, a DHFR inhibitor, was found to increase the expression of pro-apoptotic proteins like Bax and caspases while decreasing the expression of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[5] This shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

Apoptosis_Pathway Compound Pyrazolo[3,4-d]pyrimidine Derivative (e.g., 7f) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of cytochrome c Bax->Mitochondrion Promotes release of cytochrome c Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Induction of apoptosis by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized experimental protocols. Below are methodologies for key assays cited in the referenced literature.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[5]

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

SRB_Assay_Workflow Start Start Plate Plate cells in 96-well plate Start->Plate Incubate1 Incubate 24h Plate->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Fix Fix with TCA Incubate2->Fix Stain Stain with SRB Fix->Stain Wash Wash unbound dye Stain->Wash Solubilize Solubilize bound dye Wash->Solubilize Read Read absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Kinase Inhibition Assay

Enzymatic assays are performed to determine the direct inhibitory effect of the compounds on specific kinases.

  • Assay Setup: The kinase, substrate, and ATP are combined in a buffer solution in a 96-well plate.

  • Compound Addition: The pyrazolo[3,4-d]pyrimidine derivatives are added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined from the dose-response curve.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective inhibitors of various biological targets, particularly those implicated in cancer. The comparative data presented here highlight the significant potential of these derivatives as anticancer agents. Structure-activity relationship (SAR) studies have shown that substitutions at different positions of the pyrazolo[3,4-d]pyrimidine core can dramatically influence their potency and selectivity.[11][13] For instance, the introduction of an aniline moiety at the 4-position has been shown to enhance anticancer activity.[8] Future research will likely focus on optimizing these derivatives to improve their pharmacokinetic properties and in vivo efficacy, bringing them closer to clinical application.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine analogs reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to aid researchers in the field of drug discovery.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with the ATP-binding site of various protein kinases. The introduction of a bromine atom at the 4-position of this core has proven to be a pivotal strategy in the development of highly potent inhibitors targeting a range of kinases implicated in cancer and other diseases. This guide systematically explores the SAR of this specific class of compounds, offering a valuable resource for medicinal chemists and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrazole and pyrimidine rings. The following tables summarize the in vitro potency of representative analogs against various kinase targets, highlighting key SAR trends.

Table 1: SAR of N1-Substituted this compound Analogs as Bcr-Abl Inhibitors
CompoundN1-SubstitutionBcr-Abl T315I IC50 (µM)Reference
1a Phenyl>10[1]
1b (2b in source) 4-Bromophenyl0.85[1]
1c (2j in source) 3-Hydroxy-4-methoxyphenyl0.12[1]

As demonstrated in Table 1, the substitution on the N1-phenyl ring is crucial for activity against the T315I mutant of Bcr-Abl. A bromine atom at the para position of the phenyl ring significantly enhances potency compared to an unsubstituted phenyl ring.[1] Further optimization with a 3-hydroxy-4-methoxyphenyl group led to a submicromolar inhibitor.[1]

Table 2: SAR of C4-Substituted 1H-pyrazolo[3,4-d]pyrimidine Analogs as BRK/PTK6 Inhibitors
CompoundC4-SubstitutionBRK/PTK6 IC50 (nM)Reference
2a (38 in source) 3-Hydroxyphenoxy153[2]
2b (51 in source) 3-Hydroxy-4-fluorophenoxy3.37[2]
2c 4-Aminophenoxy>2000[2]

Table 2 illustrates the importance of the substituent at the C4-position for BRK/PTK6 inhibition. A meta-hydroxyl group on the phenoxy ring is essential for activity.[2] The introduction of a fluorine atom at the para position of the phenolic ring, as seen in compound 2b, dramatically improves the inhibitory potency by over 45-fold.[2] In contrast, replacing the hydroxyl group with an amino group leads to a significant loss of activity.

Table 3: SAR of N1 and C4-Disubstituted Analogs as Multi-Kinase Inhibitors
CompoundN1-SubstitutionC4-SubstitutionTarget KinaseIC50 (µM)Reference
3a (1 in source) H4-(3-methoxyphenyl)ureaphenylaminoFLT3>1[3]
3b (33 in source) H4-(4-chloro-3-(trifluoromethyl)phenyl)ureaphenoxyFLT30.021[3]
3b (33 in source) H4-(4-chloro-3-(trifluoromethyl)phenyl)ureaphenoxyVEGFR20.015[3]
4a (12b in source) H4-(4-morpholinoanilino)EGFRWT0.016[4][5]
4a (12b in source) H4-(4-morpholinoanilino)EGFRT790M0.236[4][5]

Further modifications at both the N1 and C4 positions have led to the discovery of potent multi-kinase inhibitors. As shown in Table 3, the urea-based substituent at the C4-position is a key determinant of activity against FLT3 and VEGFR2.[3] Similarly, a substituted aniline at the C4-position yields potent inhibitors of both wild-type and mutant EGFR.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.

Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity. The method of detection can vary, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidic isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing Biological and Experimental Frameworks

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research methodologies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression BCR_ABL Bcr-Abl STAT5 STAT5 BCR_ABL->STAT5 STAT5->Gene_Expression Inhibitor This compound Analogs Inhibitor->RTK Inhibitor->BCR_ABL

Figure 1: Simplified signaling pathways targeted by this compound analogs.

Experimental_Workflow start Start: Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening kinase_assay Kinase Inhibition Assay (IC50) in_vitro_screening->kinase_assay cell_assay Cell-Based Assay (GI50) (e.g., MTT Assay) in_vitro_screening->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) lead_optimization->in_vivo_studies end End: Preclinical Candidate in_vivo_studies->end

Figure 2: General experimental workflow for the development of kinase inhibitors.

References

Validating 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine as a Novel EGFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Its dysregulation is a hallmark of many cancers, making the development of novel EGFR inhibitors a key focus of oncological research.[4][5] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising pharmacophore for developing such inhibitors.[6][7] This guide provides a comparative framework for the experimental validation of a novel compound, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, as an EGFR inhibitor, referencing data from structurally related analogs and established drugs.

Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives

While specific data for this compound is not yet publicly available, numerous studies on analogous compounds demonstrate the potential of this chemical class. The following table summarizes the inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against EGFR and cancer cell lines, providing a benchmark for evaluating new candidates.

Compound IDTargetIC50 (µM)Cell LineGI50/IC50 (µM)Reference
Compound 12b EGFR (Wild-Type)0.016A549 (Lung Carcinoma)8.21[7][8][9][10]
EGFR (T790M Mutant)0.236HCT-116 (Colon Carcinoma)19.56[7][8][9][10]
Compound 16 EGFR (Wild-Type)0.034MDA-MB-468 (Breast Cancer)0.844[6]
Compound 15 EGFR (Wild-Type)0.135MDA-MB-468 (Breast Cancer)0.267[6]
Compound 4 EGFR (Wild-Type)0.054--[6]
Compound 6b EGFR-TK91% inhibition (at 10 µM)MCF-7 (Breast Cancer)-[11]
Gefitinib (Reference) EGFR (Wild-Type)-A431 (Epidermoid Carcinoma)-[12]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: Half-maximal growth inhibition concentration, a measure of the concentration of a drug that is required to inhibit the growth of cells by 50%.

Experimental Validation Workflow

The validation of a potential EGFR inhibitor like this compound involves a multi-step process, from initial biochemical assays to cellular and potentially in vivo studies.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation (Optional) biochem_assay EGFR Kinase Assay (IC50 Determination) atp_comp ATP Competition Assay biochem_assay->atp_comp Determine Mechanism cell_viability Cell Viability/Proliferation Assay (e.g., MTT, MTS) biochem_assay->cell_viability Progress to Cellular Models western_blot Western Blot Analysis (p-EGFR & Downstream Proteins) cell_viability->western_blot Confirm Target Engagement xenograft Xenograft Tumor Model cell_viability->xenograft Advance to In Vivo Studies apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) western_blot->apoptosis_assay Assess Cellular Outcome pk_pd Pharmacokinetic/Pharmacodynamic Studies xenograft->pk_pd

Caption: Experimental workflow for the validation of a novel EGFR inhibitor.

The EGFR Signaling Pathway and Point of Inhibition

EGFR activation by ligands such as EGF leads to receptor dimerization and autophosphorylation of tyrosine residues.[5][13] This initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][5] Tyrosine kinase inhibitors (TKIs) like the pyrazolo[3,4-d]pyrimidine derivatives act by competing with ATP for the binding site in the EGFR kinase domain, thereby blocking the initial autophosphorylation and subsequent downstream signaling.[6][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR p-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activation Inhibitor 4-Bromo-1H-pyrazolo [3,4-d]pyrimidine Inhibitor->P_EGFR Inhibition Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K PLCg PLCγ P_EGFR->PLCg Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt AKT PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: EGFR signaling pathway and the point of TKI inhibition.

Detailed Experimental Protocols

EGFR Kinase Assay (IC50 Determination)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of EGFR.

  • Principle: A recombinant EGFR kinase phosphorylates a synthetic substrate. The amount of product formed (often measured via luminescence, fluorescence, or radioactivity) is inversely proportional to the inhibitory activity of the compound.

  • Protocol Outline:

    • Reagent Preparation: Prepare serial dilutions of this compound and a reference inhibitor (e.g., gefitinib) in a suitable solvent like DMSO. Prepare a reaction buffer containing recombinant EGFR enzyme, a suitable substrate (e.g., Poly(Glu, Tyr)), and ATP.[14]

    • Reaction Setup: In a 96- or 384-well plate, add the diluted compounds, the EGFR enzyme, and the substrate.[13][15]

    • Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).[14][16]

    • Detection: Stop the reaction and add a detection reagent. For luminescent assays (e.g., ADP-Glo™), this reagent converts the ADP product to a light signal.[13]

    • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percent inhibition against the compound concentration to determine the IC50 value using a suitable curve-fitting model.[14]

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of the compound on the metabolic activity and proliferation of cancer cells that overexpress EGFR (e.g., A431 cells).

  • Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[17][18]

  • Protocol Outline:

    • Cell Seeding: Plate cancer cells (e.g., A431) in a 96-well plate and allow them to attach overnight.[14][19]

    • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include vehicle-only controls.[18]

    • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[20]

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

    • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the GI50 or IC50 value.[14]

Western Blot Analysis for EGFR Phosphorylation

This technique provides direct evidence of target engagement within the cell by measuring the phosphorylation status of EGFR and its downstream targets.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of EGFR and downstream proteins like AKT and ERK.

  • Protocol Outline:

    • Cell Treatment and Lysis: Treat EGFR-overexpressing cells with the test compound for a short period (e.g., 1-2 hours), followed by stimulation with EGF to induce EGFR phosphorylation. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[21]

    • Protein Quantification: Determine the protein concentration of each lysate using an assay like the BCA assay to ensure equal loading.[4][21]

    • SDS-PAGE and Transfer: Separate the protein lysates (typically 20-30 µg per lane) on a polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.[21]

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[4]

      • Incubate the membrane with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.[21]

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

      • Detect the signal using an ECL chemiluminescent substrate and an imaging system.[21]

    • Stripping and Reprobing: To normalize the data, strip the membrane of the first set of antibodies and re-probe it with antibodies for total EGFR and a loading control (e.g., β-Actin or GAPDH).[4][21]

    • Data Analysis: Quantify the band intensities using densitometry software. A decrease in the p-EGFR/total EGFR ratio in treated cells compared to the control indicates successful inhibition.[4]

References

In Vitro Efficacy of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a variety of ATP-dependent enzymes, leading to the development of numerous derivatives with potent biological activities, particularly as anticancer agents. Among these, the 4-bromo substituted derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory effects against various cancer cell lines and specific protein kinases. This guide provides a comparative analysis of the in vitro performance of select 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized in the tables below, highlight the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a direct comparison of their efficacy.

Table 1: In Vitro Anticancer Activity of this compound Derivatives
Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 2b Bcr-Abl T315I expressing cellsCell-based Assay< 1[1]
Compound 2j Bcr-Abl T315I expressing cellsCell-based AssaySubmicromolar[1]
Compound 1a A549 (Lung Carcinoma)MTT Assay2.24[2]
MCF-7 (Breast Adenocarcinoma)MTT Assay42.3[2]
HepG2 (Hepatocellular Carcinoma)MTT Assay-[2]
PC-3 (Prostate Cancer)MTT Assay-[2]
Compound 1d MCF-7 (Breast Adenocarcinoma)MTT Assay1.74[2]
Compound VIIa 57 different cell linesNot Specified0.326 - 4.31[3]
Compound 10e MCF7 (Breast Cancer)Not Specified11[4]
Compound 10d MCF7 (Breast Cancer)Not Specified12[4]

Note: A lower IC50/GI50 value indicates higher potency.

Inhibition of Protein Kinases

A primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5] The 4-bromo substitution has been shown to be important for the interaction with certain kinase mutants, such as the T315I mutant of Bcr-Abl.[1]

Table 2: In Vitro Kinase Inhibitory Activity
Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Compound 2b Bcr-Abl T315ICell-free Assay-[1]
Compound 2j Bcr-Abl T315ICell-free Assay-[1]
Compound 10 c-SrcKinase Assay60.4[6]
BtkKinase Assay90.5[6]
LckKinase Assay110[6]
Compound 38 BRK/PTK6ADP-Glo Assay0.153[7]
Compound 16 EGFRADP-Glo Assay0.034[8]
Compound 4 EGFRADP-Glo Assay0.054[8]
Compound 15 EGFRADP-Glo Assay0.135[8]
Compound 12b EGFRWTKinase Assay0.016[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key in vitro assays cited in this guide.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

In Vitro Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.[8]

  • Kinase Reaction: The kinase reaction is initiated by incubating the kinase, substrate, ATP, and the test compound in a reaction buffer in a 96-well plate at 30°C for a defined period (e.g., 30 minutes).[8]

  • Termination and ADP Depletion: The kinase reaction is terminated by adding the ADP-Glo™ Reagent, which also depletes the remaining unconsumed ATP. This step is typically performed for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added to convert the generated ADP to ATP and to introduce luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. This incubation is typically for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The kinase activity is determined from the luminescent signal, and the IC50 value of the inhibitor is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were created using the DOT language.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 4-Bromo-1H-pyrazolo[3,4-d] pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_Compound Add Test Compound (Varying Concentrations) Incubate1->Add_Compound Incubate2 Incubate (e.g., 48h) Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow of the MTT cell proliferation assay.

References

A Comparative Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds with significant pharmacological interest, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a promising alternative, often leading to dramatic reductions in reaction times and improvements in yields. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison: A Quantitative Overview

Microwave-assisted synthesis has consistently demonstrated significant advantages over conventional heating methods in the synthesis of pyrazolo[3,4-d]pyrimidines. The primary benefits include a substantial decrease in reaction time and an increase in product yield. These improvements are attributed to the efficient and uniform heating provided by microwave irradiation, which can accelerate reaction rates and minimize the formation of side products.

A comparative study on the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones clearly illustrates these advantages. The data, summarized in the table below, shows that microwave irradiation reduces the reaction time from hours to minutes while simultaneously improving the percentage yield.

CompoundConventional Method Time (h)Conventional Method Yield (%)Microwave Method Time (min)Microwave Method Yield (%)
2a8721085
2b9701282
2c8681080
2d10751588
2e7651078
2f9781290
2g8761089
2h10701584
2i7691081
2j9741286

Data sourced from a comparative study on the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives.[1]

Experimental Protocols

To provide a practical understanding of the differences between the two methods, detailed experimental protocols for the synthesis of a representative pyrazolo[3,4-d]pyrimidine derivative are presented below.

Conventional Synthesis Protocol:

A mixture of 3-methyl-2-pyrazolin-5-one (0.01 mol), an appropriate aromatic aldehyde (0.01 mol), and urea or thiourea (0.01 mol) is refluxed in a suitable solvent such as ethanol or acetic acid for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the desired pyrazolo[3,4-d]pyrimidine derivative.

Microwave-Assisted Synthesis Protocol:

In a typical procedure, equimolar amounts of 3-methyl-2-pyrazolin-5-one (0.01 mol), an aromatic aldehyde (0.01 mol), and urea or thiourea (0.01 mol) are mixed in a vessel suitable for microwave synthesis.[2] A minimal amount of a high-boiling point solvent like acetonitrile (5 mL) can be used, or the reaction can be performed under solvent-free conditions.[2][3] The reaction mixture is then subjected to microwave irradiation at a specified power and temperature for a period of 10-15 minutes.[4][5][6] After cooling, the solid product is collected by filtration, washed, and recrystallized to yield the pure pyrazolo[3,4-d]pyrimidine.

Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows for conventional and microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A1 Mixing of Reactants (e.g., aminopyrazole, aldehyde, urea) B1 Addition of Solvent (e.g., Ethanol, Acetic Acid) A1->B1 C1 Reflux Heating (6-10 hours) B1->C1 D1 Cooling and Precipitation C1->D1 E1 Filtration and Washing D1->E1 F1 Recrystallization E1->F1 G1 Final Product F1->G1 A2 Mixing of Reactants (e.g., aminopyrazole, aldehyde, urea) B2 Minimal/No Solvent A2->B2 C2 Microwave Irradiation (10-15 minutes) B2->C2 D2 Cooling C2->D2 E2 Filtration and Washing D2->E2 F2 Recrystallization E2->F2 G2 Final Product F2->G2

Caption: Comparative workflow of conventional vs. microwave synthesis.

Conclusion

The comparison between conventional and microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines unequivocally highlights the superiority of the microwave-based approach in terms of efficiency and yield. The significant reduction in reaction time not only accelerates the research and development process but also contributes to energy savings, aligning with the principles of green chemistry.[3][7] While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased productivity and reduced operational costs make it a compelling choice for modern synthetic chemistry laboratories. Researchers and drug development professionals are encouraged to consider the adoption of microwave-assisted techniques to streamline the synthesis of these valuable heterocyclic compounds.

References

Comparative Docking Performance of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrazolo[3,4-d]pyrimidine Inhibitors: In Silico Docking Studies

The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its structural similarity to the adenine ring of ATP.[1][2] This characteristic allows molecules based on this scaffold to act as competitive inhibitors in the ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes.[1][2] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potential therapeutic agents, particularly in oncology.[3][4] Molecular docking studies are a cornerstone of this research, providing valuable insights into the binding modes and affinities of these inhibitors with their target kinases.[5][6][7] This guide offers a comparative analysis of pyrazolo[3,4-d]pyrimidine inhibitors based on data from various molecular docking studies, detailing their interactions with key oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The following table summarizes the quantitative data from several comparative docking studies. It includes docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50) to provide a multifaceted view of inhibitor potency and binding efficiency.

Target ProteinCompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
CDK2 Compound 14--0.057Leu83[5]
CDK2 Compound 13--0.081Leu83[5]
CDK2 Compound 15--0.119Leu83[5]
CDK2 Roscovitine (Reference)---Leu83[5]
EGFR Compound (Z1)-7.31--Arg38, Arg104, Glu46[8]
EGFR Compound (Z2)-8.01--Arg38, Gln10, Glu46[8]
VEGFR-2 Compound (Z1)-7.01--Asp13, Glu15, Lys17[8]
VEGFR-2 Compound (Z2)-7.94--Asp13, Glu15, Lys17[8]
EGFR Compound 16---Met793[9]
Src Kinase Compound 23---Key residues in ATP binding site[6]
TRAP1 Kinase Compound 42-11.265--ASP 594, CYS 532, PHE 583, SER 536[10]
TRAP1 Kinase Compound 46-10.532--ASP 594, CYS 532, PHE 583, SER 536[10]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for the molecular docking of pyrazolo[3,4-d]pyrimidine inhibitors, synthesized from methodologies reported in multiple studies.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target kinases (e.g., CDK2, EGFR, VEGFR-2) are obtained from the Protein Data Bank (PDB).[6][8]

  • Protein Preparation: The protein structures are prepared for docking by removing all water molecules, co-crystallized ligands, and cofactors.[8] This step is crucial for ensuring that the binding site is accessible to the new ligands.

  • Ligand Preparation: The 2D structures of the pyrazolo[3,4-d]pyrimidine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligands is performed using appropriate force fields to obtain stable conformations.

2. Molecular Docking Simulation:

  • Software: Docking studies are typically performed using software such as Discovery Studio (C-Docker protocol) or MOE (Molecular Operating Environment).[5][8]

  • Binding Site Definition: The active site for docking is defined based on the co-crystallized ligand in the original PDB file or through literature precedents identifying key catalytic residues.

  • Docking Algorithm: The chosen docking algorithm is used to place the prepared ligands into the defined binding site of the protein. The algorithm samples a wide range of conformations and orientations of the ligand within the binding pocket.

  • Scoring and Ranking: The resulting poses are scored and ranked based on functions that estimate the binding affinity (e.g., docking score, binding energy).[11] The pose with the most favorable score is typically selected for further analysis.

3. Validation and Analysis:

  • Docking Validation: The reliability of the docking protocol is often validated by re-docking the native co-crystallized ligand into the protein's active site. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the re-docked pose and the original crystal structure pose indicates a reliable docking setup.[5][6]

  • Interaction Analysis: The best-docked poses of the pyrazolo[3,4-d]pyrimidine inhibitors are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the target protein.[5][9]

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the typical workflow for a comparative docking study and a key signaling pathway targeted by pyrazolo[3,4-d]pyrimidine inhibitors.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Target Selection (e.g., CDK2, EGFR) p2 Retrieve Protein Structure (from PDB) p1->p2 p4 Ligand Preparation (2D to 3D, Energy Minimization) p1->p4 p3 Protein Preparation (Remove water, ligands) p2->p3 d1 Define Binding Site p3->d1 p4->d1 d2 Run Docking Simulation d1->d2 d3 Score and Rank Poses d2->d3 a1 Validate Docking Protocol (Re-docking native ligand) d3->a1 a2 Analyze Binding Interactions (H-bonds, etc.) a1->a2 a3 Compare Inhibitors (Docking scores, IC50) a2->a3

Caption: Experimental workflow for comparative molecular docking studies.

cluster_pathway CDK2-Mediated Cell Cycle Progression CyclinE Cyclin E ActiveComplex Active Cyclin E-CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase activates Progression G1/S Phase Progression S_Phase->Progression Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[3,4-d]pyrimidines.

References

Navigating the Kinome: A Comparative Guide to Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in this pursuit, offering a versatile backbone for the design of potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases. This guide provides an objective comparison of recently developed pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the assessment of their selectivity.

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1] This inherent characteristic, combined with the scaffold's amenability to chemical modification, has led to the development of numerous inhibitors with varying degrees of potency and selectivity against key kinase targets. This guide focuses on a selection of novel inhibitors targeting Breast Tumor Kinase (BRK/PTK6), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Selectivity of Novel Pyrazolo[3,4-d]pyrimidine Inhibitors

The following table summarizes the inhibitory activity and selectivity of three recently developed pyrazolo[3,4-d]pyrimidine derivatives against their primary targets and, where available, a broader panel of kinases. This data facilitates a direct comparison of their potency and specificity.

Compound IDPrimary TargetIC50 (Primary Target)Selectivity DataReference
Compound 51 BRK/PTK63.37 nMS(35) = 0.012 at 30 nM (KINOMEscan® panel of 468 kinases)[2]
Compound 15 CDK2/Cyclin A20.061 µMMore potent than Sorafenib (IC50 = 0.184 µM)[3][4]
Compound II-1 VEGFR-25.90 µM (on HepG2 cells)More potent than Sorafenib (IC50 = 9.05 µM on HepG2 cells)[5]

Experimental Protocols

The assessment of kinase inhibitor selectivity is reliant on robust and reproducible experimental methods. Below are detailed protocols for two widely used assays in kinase inhibitor profiling.

KINOMEscan® Selectivity Profiling

The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. Detection is achieved through quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[6]

Protocol Outline:

  • Kinase Preparation: A panel of kinases, each tagged with a unique DNA identifier, is prepared.

  • Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (for initial screening) or at various concentrations (for Kd determination).

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag as a template.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Selectivity can be represented by various metrics, such as the S-score, which quantifies the number of kinases inhibited above a certain threshold at a specific concentration.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a widely used method for determining the IC50 values of kinase inhibitors.[7][8]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated in the kinase reaction is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[9][10]

Protocol Outline:

  • Kinase Reaction: The kinase, substrate, ATP, and various concentrations of the test inhibitor are incubated in a multiwell plate to allow the enzymatic reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction (luciferase and luciferin). The plate is incubated for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the test compound. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence against the inhibitor concentration.

Visualizing the Landscape: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of the targeted kinases, the following diagrams were generated using the DOT language.

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis cluster_3 Results Compound Test Compound (Pyrazolo[3,4-d]pyrimidine) DMSO DMSO Stock Solution Compound->DMSO Serial Serial Dilutions DMSO->Serial Assay Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Serial->Assay Detection Signal Detection (e.g., Luminescence, Radioactivity) Assay->Detection Selectivity Selectivity Profiling (e.g., KINOMEscan) Assay->Selectivity RawData Raw Data Acquisition Detection->RawData IC50 IC50 Curve Fitting RawData->IC50 Potency Potency (IC50) IC50->Potency SelectivityReport Selectivity Report Selectivity->SelectivityReport

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

G cluster_Src Src Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Grb2 Grb2 RTK->Grb2 Src Src RTK->Src Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin Migration Cell Migration & Invasion Paxillin->Migration

Caption: Simplified Src and Receptor Tyrosine Kinase signaling pathways.

G Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibition CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p21_p27 p21 / p27 (Inhibitors) p21_p27->CDK2

Caption: Role of CDK2 in G1/S phase cell cycle progression.

References

Unveiling the Potential of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Oncology: A Comparative Analysis Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, a promising class of compounds, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives, has emerged as a significant area of interest for researchers and drug development professionals. This guide provides a comprehensive comparison of the in vitro anticancer activity of these novel derivatives against established standard-of-care drugs across various cancer cell lines. The data presented herein, summarized from recent studies, highlights their potential to rival and, in some cases, surpass the efficacy of conventional treatments.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel this compound derivatives have been evaluated against a panel of human cancer cell lines and compared with standard anticancer drugs. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined through various cell viability assays.

Compound/DrugCancer Cell LineIC50 (µM)Reference StandardIC50 (µM) of Reference
Pyrazolo[3,4-d]pyrimidine Derivative 1a A549 (Lung Carcinoma)2.24Doxorubicin9.20
Pyrazolo[3,4-d]pyrimidine Derivative 1d MCF-7 (Breast Adenocarcinoma)1.74Doxorubicin42.3 (for parent 1a)
Pyrazolo[3,4-d]pyrimidine Derivative 12b A549 (Lung Carcinoma)8.21--
Pyrazolo[3,4-d]pyrimidine Derivative 12b HCT-116 (Colon Carcinoma)19.56--
Pyrazolo[3,4-d]pyrimidine Derivative 15 Various (NCI-60 Panel)GI50: 1.18 - 8.44--
Pyrazolo[3,4-d]pyrimidine Derivative 16 Various (NCI-60 Panel)GI50: 0.018 - 9.98--
Pyrazolo[3,4-d]pyrimidine Thioglycoside 14 MCF-7 (Breast Adenocarcinoma)0.045Sorafenib0.144
Pyrazolo[3,4-d]pyrimidine Thioglycoside 14 HCT-116 (Colon Carcinoma)0.006Sorafenib0.176
Pyrazolo[3,4-d]pyrimidine Thioglycoside 15 MCF-7 (Breast Adenocarcinoma)0.046Sorafenib0.144
Pyrazolo[3,4-d]pyrimidine Thioglycoside 15 HCT-116 (Colon Carcinoma)0.007Sorafenib0.176

Note: The data is compiled from multiple independent studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Deciphering the Mechanism: Targeting Key Signaling Pathways

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting key regulators of cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3]

Below is a diagram illustrating the EGFR signaling pathway, a critical target in cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-myc, c-fos) ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation TranscriptionFactors->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Derivative Pyrazolo[3,4-d]pyrimidine Derivative Derivative->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these anticancer derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard anticancer drugs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[4] The plate is then incubated for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[4][7] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.[8][9] The cells are then washed twice with cold PBS.[8]

  • Staining: The washed cells (approximately 1 x 10^5 to 1 x 10^6 cells) are resuspended in 1X Annexin V binding buffer.[10] Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[10][11]

  • Flow Cytometry Analysis: Following incubation, 400 µL of 1X binding buffer is added, and the cells are analyzed by a flow cytometer within one hour.[8][10] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation and Treatment: Cells are cultured and treated with the test compounds.

  • Fixation: The cells are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[12]

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI), a DNA-intercalating agent. This solution also contains RNase to prevent the staining of RNA.

  • Incubation: The cells are incubated with the PI staining solution for at least 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis A Cell Line Culture C Cell Viability Assay (e.g., MTT) A->C D Apoptosis Assay (Annexin V/PI) A->D E Cell Cycle Analysis (PI Staining) A->E B Compound Dilution Series B->C B->D B->E F IC50 Determination C->F G Quantification of Apoptosis D->G H Cell Cycle Distribution E->H I Identification of Lead Compounds F->I G->I H->I

Caption: A standard workflow for the in vitro evaluation of anticancer compounds.

Conclusion

The preliminary data on this compound derivatives are highly encouraging. Their ability to inhibit cancer cell growth at low micromolar and even nanomolar concentrations, in some cases exceeding the potency of standard drugs, underscores their therapeutic potential. The elucidation of their mechanisms of action, including the targeting of critical signaling pathways like EGFR, provides a strong rationale for their continued development. Further in-depth preclinical and clinical studies are warranted to fully assess the safety and efficacy of these promising anticancer agents.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that requires careful handling and disposal in accordance with hazardous waste regulations. Improper disposal can lead to environmental contamination and potential health risks.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for hazardous chemical waste and information from safety data sheets of structurally similar compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
GlovesChemical-resistant gloves (e.g., Nitrile)
Eye ProtectionSafety glasses with side-shields or goggles.
Body ProtectionLaboratory coat
RespiratoryUse only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: this compound should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous and incompatible waste.

2. Waste Collection and Containment:

  • Use a Designated Waste Container: Collect waste this compound in a clearly labeled, sealable, and chemically compatible container.

  • Solid Waste: For solid powder, carefully transfer the material into the waste container to minimize dust generation.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of in the designated hazardous waste container.

  • Securely Seal the Container: Once waste is added, ensure the container is tightly sealed to prevent leaks or spills.

3. Labeling the Waste Container:

  • Clearly Label: The waste container must be labeled with the words "Hazardous Waste."

  • Identify Contents: The label must clearly identify the contents, including the full chemical name: "this compound."

  • Indicate Hazards: Based on data for similar compounds, note the relevant hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").

4. Storage of Chemical Waste:

  • Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

  • Ensure Proper Storage Conditions: The storage area should be cool, dry, and well-ventilated.[1] Keep the container away from incompatible materials. Store locked up.[2]

5. Arranging for Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The final disposal must be conducted by a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.

Hazard Classification Summary

The following table summarizes the GHS hazard classifications for a structurally related compound, which should be considered as potential hazards for this compound in the absence of a specific Safety Data Sheet (SDS).

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Harmful if swallowedP301 + P312 + P330
Skin Irritation Causes skin irritationP302 + P352, P332 + P313
Eye Irritation Causes serious eye irritationP305 + P351 + P338, P337 + P313
Specific Target Organ Toxicity May cause respiratory irritationP261, P304 + P340 + P312

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Chemical Waste B->C D Place in a Labeled, Sealable Container C->D E Label Container: 'Hazardous Waste' Chemical Name Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Final Disposal by Approved Waste Vendor G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and data from similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety office is the primary resource for guidance on chemical waste management.

References

Essential Safety and Operational Guidance for Handling 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the analysis of related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are anticipated to be acute toxicity if swallowed, skin irritation, and serious eye irritation.

Recommended Personal Protective Equipment (PPE)

To mitigate risks, the following PPE is mandatory when handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles and Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in addition to goggles when there is a splash hazard.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Change gloves immediately if contaminated.
Body Laboratory CoatA flame-retardant lab coat should be worn and kept buttoned to protect against skin exposure.
Respiratory NIOSH/MSHA Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator is required.
Feet Closed-Toe ShoesWear substantial closed-toe shoes to protect against spills.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.

  • Handling Practices: Avoid direct contact with the skin and eyes. Do not breathe dust. Avoid formation of dust and aerosols. Use non-sparking tools.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Waste Classification: This compound is a halogenated organic material. All waste containing this chemical should be considered hazardous.

  • Disposal Procedure: Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains. Contaminated packaging should be treated as the chemical itself. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from reception to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Information b Don Appropriate PPE a->b c Prepare Fume Hood and Equipment b->c d Weigh and Prepare Compound c->d e Perform Experiment d->e f Decontaminate Equipment e->f g Segregate and Label Waste f->g h Dispose of Waste via Approved Channels g->h i Remove and Dispose of PPE h->i

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.